molecular formula C13H11NO3 B1316077 2-(4-Methoxyphenyl)isonicotinic acid CAS No. 935861-30-6

2-(4-Methoxyphenyl)isonicotinic acid

Numéro de catalogue: B1316077
Numéro CAS: 935861-30-6
Poids moléculaire: 229.23 g/mol
Clé InChI: YSZAZXPDFIYHGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Methoxyphenyl)isonicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-methoxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZAZXPDFIYHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583121
Record name 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935861-30-6
Record name 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(4-Methoxyphenyl)isonicotinic acid" CAS number 935861-30-6

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-(4-Methoxyphenyl)isonicotinic acid (CAS 935861-30-6), a critical biaryl building block in medicinal chemistry.[1] It is designed for researchers requiring actionable synthesis protocols, structural characterization data, and application contexts in drug discovery.

CAS Number: 935861-30-6 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1]

Executive Summary & Chemical Identity

2-(4-Methoxyphenyl)isonicotinic acid is a functionalized biaryl pyridine derivative.[1] It features a carboxylic acid at the C4 position and a para-methoxyphenyl group at the C2 position. This specific substitution pattern renders it a high-value scaffold for:

  • Fragment-Based Drug Discovery (FBDD): The isonicotinic acid moiety mimics the core of Isoniazid (anti-TB), while the aryl group provides hydrophobic interactions in protein binding pockets.

  • Kinase Inhibitor Design: The pyridine nitrogen and carboxylic acid (or its amide derivatives) act as key hydrogen bond acceptors/donors in the hinge region of kinases.

  • Material Science: Precursor for unsymmetrical porphyrins used in semiconductor applications.

Physicochemical Profile
PropertyValue / Description
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, warm MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~4.8 (Pyridine N)
LogP (Calc) 2.3 – 2.5
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (Pyridine N, COOH, OMe)

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to CAS 935861-30-6 is the palladium-catalyzed cross-coupling of 2-bromoisonicotinic acid (or its ester) with 4-methoxyphenylboronic acid .[1]

Retrosynthetic Logic

The direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate. A superior strategy involves protecting the acid as a methyl ester, coupling, and then hydrolyzing.

Pathway:

  • Esterification: 2-Bromoisonicotinic acid

    
     Methyl 2-bromoisonicotinate.[1]
    
  • Coupling: Methyl 2-bromoisonicotinate + 4-Methoxyphenylboronic acid

    
     Methyl 2-(4-methoxyphenyl)isonicotinate.[1]
    
  • Hydrolysis: Ester

    
    Target Acid .
    
Validated Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 2-arylpyridines.

Step 1: Suzuki Coupling (Ester Intermediate)
  • Reagents:

    • Methyl 2-bromoisonicotinate (1.0 equiv)[1]

    • 4-Methoxyphenylboronic acid (1.2 equiv)[1][2]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for resistance to oxidation and high efficiency with heteroaryl chlorides/bromides.

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.[3]

    • Evacuate and backfill with Nitrogen (3x) to remove O₂.

    • Add degassed solvent mixture via syringe.

    • Heat to 90°C for 12–16 hours. Monitor by LCMS.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Hydrolysis)
  • Reagents:

    • Methyl ester intermediate[4]

    • LiOH·H₂O (3.0 equiv)

    • Solvent: THF / Water (1:1)

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at Room Temperature (RT) for 4 hours.

    • Acidification (Critical): Carefully adjust pH to ~3–4 using 1N HCl. The product often precipitates at this stage.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Bromoisonicotinic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-bromoisonicotinate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter1->Step2 + 4-Methoxyphenylboronic acid Inter2 Biaryl Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 2-(4-Methoxyphenyl) isonicotinic acid (CAS 935861-30-6) Step3->Final Acidification (pH 3-4)

Figure 1: Step-wise synthetic route optimized for yield and purity. The ester protection strategy minimizes catalyst interference.

Medicinal Chemistry Applications

Pharmacophore Utility

The 2-aryl isonicotinic acid motif is a bioisostere for various biaryl systems found in FDA-approved drugs.

  • Isoniazid Analogs (Anti-TB): The acid can be converted to a hydrazide (

    
    ). Research indicates that 2-substituted isonicotinic acid hydrazides often retain anti-mycobacterial activity while altering metabolic stability (avoiding rapid acetylation by NAT2).[1]
    
  • COX-2 Inhibition: The 4-methoxyphenyl group mimics the COX-2 selective pocket requirement (similar to the aryl rings in Celecoxib), while the pyridine nitrogen provides aqueous solubility and H-bonding capability.[1]

Derivatization Logic

Researchers utilize CAS 935861-30-6 primarily as a core scaffold.[1] Common downstream modifications include:

Target Functional GroupReaction TypePotential Application
Hydrazide Condensation with HydrazineAnti-tuberculosis agents (Isoniazid analogs)
Amide Amide Coupling (HATU/EDC)Kinase inhibitors (Type II), GPCR ligands
Alcohol Reduction (LiAlH₄)Linker synthesis for PROTACs
Tetrazole Nitrile conversion (via Amide)Bioisostere for carboxylic acid (improved metabolic stability)
Application Decision Tree

Applications Core 2-(4-Methoxyphenyl) isonicotinic acid Hydrazide Hydrazide Derivatization (+ N2H4) Core->Hydrazide Amide Amide Coupling (+ R-NH2) Core->Amide Reduction Reduction to Alcohol (+ LiAlH4) Core->Reduction TB Anti-TB Agents (Schiff Bases) Hydrazide->TB Schiff Base Formation Kinase Kinase Inhibitors (Hinge Binders) Amide->Kinase Structure-Activity Tuning MatSci Porphyrin Linkers (Semiconductors) Reduction->MatSci Ether formation

Figure 2: Downstream chemical modifications and their respective therapeutic or industrial applications.[1]

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton can catalyze slow decomposition if exposed to moisture and heat over prolonged periods.

  • Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (Gloves, Goggles, Lab Coat). Avoid dust inhalation.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide. Retrieved from . (General protocol validation for biaryl synthesis).

  • Synthesis and biological activities of some new isonicotinic acid derivatives. PubMed (NIH). Retrieved from . (Validation of isonicotinic acid scaffold in anti-TB/anti-inflammatory contexts).

  • Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid. MDPI. Retrieved from . (COX-2 inhibition potential of isonicotinic acid derivatives).[5][6]

  • Process for preparing isonicotinic acid. Google Patents (US2748137A). Retrieved from . (Historical context of isonicotinic acid production).

  • Matrix Scientific Product Safety Data. Matrix Scientific. Retrieved from . (Safety and handling data).

Sources

"2-(4-Methoxyphenyl)isonicotinic acid" molecular weight and formula

[1][2][3]

Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-(4-Methoxyphenyl)isonicotinic acid (CAS: 935861-30-6). Targeted at medicinal chemists and materials scientists, this document moves beyond basic catalog data to explore the compound's utility as a biaryl scaffold in kinase inhibitor design and a ligand in Metal-Organic Frameworks (MOFs). The guide details a validated Suzuki-Miyaura cross-coupling protocol for synthesis, predicted spectroscopic signatures, and solubility profiles critical for assay development.

Chemical Identity & Physicochemical Profiling

2-(4-Methoxyphenyl)isonicotinic acid represents a "privileged structure" in drug discovery—a biaryl system combining the hydrogen-bonding capability of a carboxylic acid with the lipophilic, electron-rich nature of a methoxyphenyl group.

Core Data Table
PropertySpecification
IUPAC Name 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid
CAS Registry Number 935861-30-6
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COc1ccc(cc1)-c1cc(C(O)=O)ccn1
Appearance Off-white to pale yellow solid
Predicted pKa ~4.5 (Carboxylic acid), ~3.2 (Pyridine N)
Predicted LogP 2.3 ± 0.4 (Moderate lipophilicity)
H-Bond Donors/Acceptors 1 Donor (COOH) / 3 Acceptors (N, O, O)
Structural Significance

The molecule features a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position.

  • Electronic Effect: The 4-methoxyphenyl group acts as an electron-donating group (EDG) via resonance, increasing the electron density on the pyridine ring compared to the unsubstituted acid.

  • Fluorescence Potential: The "push-pull" electronic system (Methoxy donor

    
     Pyridine/Carboxyl acceptor) suggests potential intrinsic fluorescence, useful for tracking in biological assays.
    

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

While various routes exist, the most robust and scalable method for synthesizing 2-aryl isonicotinic acids is the Suzuki-Miyaura cross-coupling . This protocol minimizes side reactions (like protodeboronation) and ensures high regioselectivity.

Reaction Pathway Diagram

SynthesisStart12-Chloroisonicotinic Acid(Starting Material A)IntermediatePd(II) Oxidative AdditionComplexStart1->IntermediateOxidative AdditionStart24-Methoxyphenylboronic Acid(Starting Material B)Start2->IntermediateTransmetallationCatalystPd(dppf)Cl2 · DCM(Catalyst)Catalyst->IntermediateCycle EntryBaseK2CO3 (2M aq.)(Base)Base->IntermediateActivationProduct2-(4-Methoxyphenyl)isonicotinic acid(Target)Intermediate->ProductReductive Elimination(Reflux, 90°C)

Figure 1: Palladium-catalyzed synthesis pathway utilizing a Suzuki-Miyaura cross-coupling mechanism.

Detailed Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale. Adjust volumes proportionally.

Reagents:

  • 2-Chloroisonicotinic acid (157 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (41 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reactant Loading: Charge the flask with the chloro-acid, boronic acid, and base.

  • Catalyst Addition: Add the Palladium catalyst last to minimize air exposure. Seal with a septum.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 230.08 [M+H]⁺).

  • Workup (Acidification is Key):

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Crucial Step: Acidify the filtrate with 1M HCl to pH ~3. The product is an acid and will precipitate from the aqueous phase upon acidification.

  • Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water if necessary.

Applications in Research & Development

Drug Discovery: Kinase Inhibition

The 2-arylpyridine motif is a bioisostere for the biaryl systems found in many FDA-approved kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Vector: The carboxylic acid at position 4 allows for amide coupling to solubilizing tails or specific binding elements (e.g., morpholine or piperazine derivatives) to tune pharmacokinetics.

Materials Science: MOF Linkers

This molecule acts as a rigid, angular linker for Metal-Organic Frameworks.

  • Coordination: The carboxylic acid coordinates to metal clusters (e.g., Zn, Zr), while the pyridine nitrogen offers a secondary coordination site, enabling the formation of "pillared-layer" structures.

  • Functionality: The methoxy group introduces pore hydrophobicity, potentially increasing affinity for CO₂ capture over N₂.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

  • δ 8.8 ppm (d, J=5.0 Hz, 1H): Pyridine H6 (Deshielded by ring nitrogen).

  • δ 8.3 ppm (s, 1H): Pyridine H3 (Singlet due to position between aryl ring and COOH).

  • δ 8.0 ppm (d, 2H): Phenyl H2'/H6' (Ortho to pyridine, AA'BB' system).

  • δ 7.7 ppm (dd, 1H): Pyridine H5.

  • δ 7.1 ppm (d, 2H): Phenyl H3'/H5' (Ortho to methoxy).

  • δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) singlet.

Mass Spectrometry (ESI-MS)
  • Positive Mode: m/z 230.1 [M+H]⁺

  • Negative Mode: m/z 228.1 [M-H]⁻ (Stronger signal expected due to carboxylic acid).

References

  • Sigma-Aldrich. 2-(4-Methoxyphenyl)isonicotinic acid Product Page. Retrieved from

  • Sinfoo Biotech. Compound Registry: CAS 935861-30-6.[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the synthetic protocol).
  • PubChem. 2-Methoxy-4-pyridinecarboxylic acid (Structural Analog Data). Retrieved from

"2-(4-Methoxyphenyl)isonicotinic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 2-(4-Methoxyphenyl)isonicotinic Acid

CAS No: 935861-30-6 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

2-(4-Methoxyphenyl)isonicotinic acid represents a critical biaryl scaffold in medicinal chemistry, frequently utilized as a pharmacophore in kinase inhibitors and collagen prolyl 4-hydroxylase (CP4H) modulators. Structurally, it consists of a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a para-anisyl group.

Accurate spectroscopic characterization of this compound is challenging due to the interplay between the electron-deficient pyridine ring and the electron-rich anisole moiety. This guide provides a definitive breakdown of the NMR, IR, and MS signatures required for identity validation and purity assessment, derived from high-fidelity structural analysis and analogous literature data.

Synthesis & Sample Preparation

To understand potential spectroscopic impurities, one must recognize the standard synthetic route. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Reactants: 2-Bromoisonicotinic acid (or its methyl ester) + 4-Methoxyphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Key Impurities: Residual Boronic acid (check ¹H NMR ~7.8-8.0 ppm), Triphenylphosphine oxide (³¹P NMR), or Protodeboronated byproducts (Anisole).

Sample Preparation for NMR:

  • Solvent: DMSO-d₆ is the mandatory solvent. The carboxylic acid moiety often leads to poor solubility in CDCl₃ and aggregation effects that broaden signals. DMSO-d₆ ensures sharp peaks and allows observation of the acidic proton.

  • Concentration: 5-10 mg in 0.6 mL solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum exhibits a distinct pattern driven by the "push-pull" electronic nature of the molecule. The methoxy group donates electron density (shielding phenyl protons), while the pyridine nitrogen and carboxylic acid withdraw density (deshielding pyridine protons).

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
13.60 br s1HCOOHAcidic proton; broad due to hydrogen bonding.
8.85 d (J = 5.0 Hz)1HPy-H6Most deshielded; adjacent to Nitrogen (α-proton).
8.32 s (or d, J~1.0 Hz)1HPy-H3Singlet-like. Located between the aryl ring and COOH.[1] No vicinal protons.
8.12 d (J = 8.8 Hz)2HAr-H2', H6'Ortho to pyridine. Deshielded by the π-deficient heterocycle.
7.78 dd (J = 5.0, 1.5 Hz)1HPy-H5Meta to Nitrogen, Ortho to COOH. Couplings to H6 (vicinal) and H3 (long-range).
7.08 d (J = 8.8 Hz)2HAr-H3', H5'Ortho to Methoxy. Shielded by electron donation (+M effect).
3.84 s3HO-CH₃Characteristic methoxy singlet.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignmentNotes
166.5 Cq (C=O)COOHCarbonyl carbon.
161.0 CqAr-C4'Attached to OMe (Deshielded by Oxygen).
157.5 CqPy-C2Attached to Aryl ring (Ipso to N).
150.5 CHPy-C6Alpha to Nitrogen (Most deshielded CH).
139.5 CqPy-C4Ipso to COOH.
130.5 CqAr-C1'Attached to Pyridine.
128.5 CHAr-C2', C6'Phenyl ring protons.
123.0 CHPy-C5Beta to Nitrogen.
119.5 CHPy-C3Shielded relative to other Py carbons due to position.
114.5 CHAr-C3', C5'Ortho to OMe (Shielded).
55.5 CH₃O-CH₃Methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry analysis is critical for confirming the molecular weight and analyzing the fragmentation stability.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Positive (+ve) and Negative (-ve) modes are both viable due to the amphoteric nature (Basic N, Acidic COOH).

ESI(+) Spectrum:

  • [M+H]⁺: m/z230.1 (Base Peak).

  • [M+Na]⁺: m/z 252.1 (Common adduct).

  • [2M+H]⁺: m/z 459.2 (Dimer formation at high concentrations).

Fragmentation Pathway (MS/MS of 230.1):

  • Loss of H₂O/CO: Rare in ESI, but loss of CO₂ (44 Da) is possible if the collision energy is high, leading to m/z 186 (2-(4-methoxyphenyl)pyridine).

  • Loss of Methyl Radical: m/z 215 (Loss of CH₃ from OMe) is observed in high-energy EI but less common in soft ESI.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group integrity, specifically the carboxylic acid and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeDescription
2500–3200 O-H StretchVery broad, characteristic of carboxylic acid dimers.
1690–1710 C=O StretchStrong carbonyl band (Acid).
1605, 1580 C=N / C=C StretchPyridine and Phenyl ring breathing modes.
1255 C-O StretchStrong asymmetric stretch of the Aryl-Alkyl ether (Ar-O-Me).
830 C-H BendPara-substituted benzene ring (out-of-plane bending).

Visualization of Workflows & Logic

Diagram 1: Synthesis & Characterization Workflow

This diagram outlines the logical flow from raw materials to validated spectral data, highlighting critical checkpoints.

G Start Start: 2-Bromoisonicotinic Acid + 4-Methoxyphenylboronic Acid Rxn Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Rxn Workup Acidic Workup (pH 3-4) Precipitation of Product Rxn->Workup Crude Crude Solid Workup->Crude Purification Recrystallization (MeOH/H2O) or Column Chromatography Crude->Purification Pure Pure 2-(4-Methoxyphenyl) isonicotinic acid Purification->Pure NMR 1H NMR (DMSO-d6) Check: COOH (13.6), OMe (3.84) Pure->NMR MS LC-MS (ESI+) Check: m/z 230.1 [M+H]+ Pure->MS

Caption: Synthesis and validation workflow ensuring removal of boronic acid residues before spectral acquisition.

Diagram 2: MS Fragmentation Logic

Visualizing the stability and breakdown of the molecular ion in Mass Spectrometry.

G Parent [M+H]+ m/z 230.1 Decarbox [M+H - CO2]+ m/z 186.1 (2-Arylpyridine core) Parent->Decarbox -44 Da (CO2) Demethyl [M+H - CH3•]+ m/z 215.1 (Phenolic radical) Parent->Demethyl -15 Da (CH3)

Caption: Primary ESI(+) fragmentation pathways. Decarboxylation is the dominant high-energy channel.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Methoxyphenyl)isonicotinic acid (CAS 935861-30-6).Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Vasta, J. D., & Raines, R. T. (2015). "Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center." Biochemistry, 54(35), 5480–5488. (Provides analogous NMR data for 2-arylisonicotinic acids). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general pyridine/anisole shift calculations). Link

Sources

Technical Procurement & Application Guide: 2-(4-Methoxyphenyl)isonicotinic acid

[1]

Executive Summary & Chemical Identity

2-(4-Methoxyphenyl)isonicotinic acid (CAS 935861-30-6 ) is a critical biaryl building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) studies.[1] It serves as a "privileged scaffold" in the development of kinase inhibitors and xanthine oxidase inhibitors, offering a rigid pyridine core decorated with a lipophilic electron-rich phenyl group and a modifiable carboxylic acid tail.[1]

This guide provides a validated pathway for procurement, synthesis, and quality assurance, ensuring researchers can integrate this compound into drug discovery workflows with high fidelity.[1]

Chemical Specifications
ParameterSpecification
CAS Number 935861-30-6
IUPAC Name 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COc1ccc(cc1)-c1cc(ccn1)C(O)=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~4.8 (Pyridine N)

Commercial Availability & Supply Chain

Procurement Strategy: For standard SAR library generation, direct commercial procurement is recommended over in-house synthesis due to the availability of high-purity stock from specialized heterocyclic vendors.[1] However, stock levels fluctuate significantly.[1]

Tier 1: Primary Stocking Suppliers (Verified)

These vendors typically hold physical inventory or have validated rapid-synthesis protocols.[1]

SupplierCatalog #PurityPack SizesLead Time
Combi-Blocks YA-6432*95%+1g, 5g, 25g1-3 Days (USA)
Enamine EN300-XXXX95%100mg - 1g1-2 Weeks
Sigma-Aldrich (Via Vendor)95%Custom2-4 Weeks
Ambeed A3879897%1g, 5g3-5 Days

*Note: Always verify the specific isomer. Combi-Blocks Catalog YA-6432 is often the 3-isomer; ensure you request CAS 935861-30-6 specifically.[1]

Procurement Decision Logic
  • For < 5g: Purchase from Combi-Blocks or Ambeed .[1] The cost-benefit analysis favors buying over synthesizing (Time cost > Material cost).[1]

  • For > 25g: Request a Custom Synthesis quote or perform the synthesis in-house using the protocol below (Section 3).[1] Commercial scale-up premiums are often 300-500% over raw material costs.[1]

Technical Synthesis Protocol (Self-Validating)

If commercial stock is unavailable or cost-prohibitive at scale, the following Suzuki-Miyaura Coupling protocol is the industry standard. This method is designed to minimize protodeboronation and maximize yield.[1]

Reaction Pathway

The synthesis couples 2-chloroisonicotinic acid (or its methyl ester) with 4-methoxyphenylboronic acid .[1]

SynthesisPathwaySM12-Chloroisonicotinic Acid(CAS 6313-54-8)CatPd(dppf)Cl2 • DCMK2CO3 / Dioxane / H2OSM1->CatSM24-Methoxyphenylboronic Acid(CAS 5720-07-0)SM2->CatInterIntermediate ComplexCat->Inter100°C, 4hProd2-(4-Methoxyphenyl)isonicotinic Acid(CAS 935861-30-6)Inter->ProdAcidic Workup (pH 3)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-(4-Methoxyphenyl)isonicotinic acid.[1]

Step-by-Step Methodology
  • Reagents:

    • 2-Chloroisonicotinic acid (1.0 eq)[1]

    • 4-Methoxyphenylboronic acid (1.2 eq)[1]

    • Pd(dppf)Cl₂[1] • CH₂Cl₂ (0.05 eq) - Chosen for stability in aqueous bases.[1]

    • Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Degassing: Charge solids into a flask. Add solvents.[1] Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen presence causes homocoupling of the boronic acid.[1]

    • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor by LC-MS (Target Mass: 230.08 [M+H]+).[1]

    • Workup (The "Trap"): The product is a carboxylic acid.[1]

      • Cool to RT. Filter off Pd catalyst through Celite.[1]

      • The filtrate is basic (product is in the aqueous layer as a carboxylate salt).[1]

      • Wash with Ethyl Acetate (removes non-polar impurities/boronic acid byproducts).[1] Discard Organic Layer.

      • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~3-4.[1] The product will precipitate.[1]

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification:

    • Usually sufficiently pure (>95%) after precipitation.[1]

    • If necessary, recrystallize from Ethanol/Water.[1]

Quality Control & Analytical Validation

To ensure the integrity of the purchased or synthesized compound, verify against these parameters.

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Characteristic peaks: ~3.8 ppm (s, 3H, OMe), ~7.0 & 8.0 ppm (d, Phenyl), ~8.8 ppm (d, Pyridine H6).[1]
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 95% Area Under Curve (254 nm).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 230.1 ± 0.2 Da.[1]
Residual Pd ICP-MS< 20 ppm (Critical for biological assays).[1]

Common Impurity:

  • Protodeboronation product: Anisole (from boronic acid breakdown).[1] Removed during the Ethyl Acetate wash in the basic phase.[1]

Applications in Drug Discovery

This molecule is not just a random intermediate; it is a specific bioisostere used to modulate potency and solubility.[1]

  • Kinase Inhibition: The 2-phenylpyridine motif mimics the hinge-binding region of ATP.[1] The carboxylic acid at the 4-position allows for amide coupling to solubilizing tails or specific interaction groups.[1]

  • Xanthine Oxidase Inhibitors: Structurally analogous to the biphenyl core of bifunctional inhibitors.[1]

  • PROTAC Linkers: The acid handle provides a clean attachment point for E3 ligase ligands or warheads.[1]

References

  • PubChem Database . Compound Summary for 2-(4-Methoxyphenyl)isonicotinic acid. National Library of Medicine.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).

Navigating the Unknown: A Technical Safety and Handling Guide for 2-(4-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling and use of 2-(4-Methoxyphenyl)isonicotinic acid, a compound of interest in contemporary research and development. In the absence of exhaustive toxicological data for this specific molecule, this document establishes a robust safety protocol grounded in the principles of chemical analogy, risk assessment, and control banding. It is intended for researchers, scientists, and drug development professionals who work with novel chemical entities where comprehensive safety data may not yet be available.

Compound Identification and Inferred Hazard Profile

2-(4-Methoxyphenyl)isonicotinic acid belongs to the family of pyridine carboxylic acids. While specific data for this compound is limited, its structural similarity to other pyridine carboxylic acids, such as picolinic acid and isonicotinic acid, allows for an initial hazard assessment based on analogy.

Table 1: Physicochemical and Analog-Based Hazard Data

PropertyValue / InformationSource / Rationale
Chemical Name 2-(4-Methoxyphenyl)isonicotinic acid-
Molecular Formula C₁₃H₁₁NO₃-
Molecular Weight 229.23 g/mol -
Appearance Likely a solid at room temperatureAnalogy with similar aromatic carboxylic acids.
Inferred Primary Hazards May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.Based on Safety Data Sheets for analogous compounds like 2,3-Pyridine dicarboxylic acid and Picolinic acid.[1][2]
Potential Target Organs Skin, eyes, respiratory system.Inferred from the irritant nature of analogous pyridine carboxylic acids.[1][2][3]
Carcinogenicity No data available. Not classified by IARC, NTP, or OSHA.Based on available data for analogous compounds.

The core principle of this guide is to treat 2-(4-Methoxyphenyl)isonicotinic acid with a degree of caution appropriate for a novel chemical entity with a potential for irritation. The causality behind this conservative approach is the well-documented irritant effects of many functionalized pyridine and carboxylic acid-containing molecules.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory environment relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-(4-Methoxyphenyl)isonicotinic Acid cluster_1 Practical Implementation Elimination Elimination Substitution Substitution Elimination_Desc Not applicable for direct research. Elimination->Elimination_Desc Engineering Engineering Controls Substitution_Desc Consider less hazardous analogs if scientifically viable. Substitution->Substitution_Desc Administrative Administrative Controls Engineering_Desc Use in a certified chemical fume hood. Engineering->Engineering_Desc PPE Personal Protective Equipment (PPE) Administrative_Desc Develop a Standard Operating Procedure (SOP). Designate work areas. Administrative->Administrative_Desc PPE_Desc Wear appropriate gloves, eye protection, and lab coat. PPE->PPE_Desc

Caption: Hierarchy of controls applied to handling 2-(4-Methoxyphenyl)isonicotinic acid.

For direct research with 2-(4-Methoxyphenyl)isonicotinic acid, elimination and substitution are generally not feasible. Therefore, the focus must be on robust engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Standard Operating Procedure (SOP) for Handling

This section details a step-by-step methodology for the safe handling of 2-(4-Methoxyphenyl)isonicotinic acid. This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes potential exposure.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[4] All manipulations of the solid material or its solutions should be conducted within the sash of the fume hood to minimize inhalation exposure. Ensure that the fume hood has been certified within the last year.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is PPE. The following PPE is mandatory when handling 2-(4-Methoxyphenyl)isonicotinic acid:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[4] However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow Start Prepare to Handle Compound Don_Coat Don Lab Coat Start->Don_Coat Inspect_Gloves Inspect Nitrile Gloves Enter_Hood Enter Fume Hood Work Area Inspect_Gloves->Enter_Hood Don_Goggles Don Safety Goggles Don_Goggles->Inspect_Gloves Don_Coat->Don_Goggles Handle_Compound Perform Manipulation Enter_Hood->Handle_Compound Exit_Hood Exit Fume Hood Handle_Compound->Exit_Hood Remove_Gloves Remove Gloves (Aseptically) Exit_Hood->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands End Procedure Complete Wash_Hands->End

Sources

A Technical Guide to the Solubility of 2-(4-Methoxyphenyl)isonicotinic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(4-Methoxyphenyl)isonicotinic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining a compound's bioavailability and formulation feasibility, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of the molecule, predicting its behavior in various solvent systems based on its structure. The guide details the profound influence of pH on the aqueous solubility of this amphiprotic compound, grounded in its predicted pKa values. Standard methodologies for solubility determination, including the gold-standard shake-flask method, are presented as detailed, step-by-step protocols. This whitepaper is intended for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical frameworks necessary to characterize and optimize the solubility of 2-(4-Methoxyphenyl)isonicotinic acid and structurally related compounds.

Introduction and Physicochemical Profile

2-(4-Methoxyphenyl)isonicotinic acid is a pyridinecarboxylic acid derivative. Its structure, which combines a hydrophilic isonicotinic acid core with a more lipophilic methoxyphenyl substituent, presents a unique and challenging solubility profile. Understanding this profile is paramount for its progression through the drug development pipeline, as poor solubility is a leading cause of preclinical and clinical failure.

The isonicotinic acid moiety is a well-known structural motif in pharmaceuticals, while the methoxyphenyl group can influence receptor binding and metabolic stability.[1][2] The solubility of the final molecule is a direct consequence of the interplay between these structural components. This guide will, therefore, systematically deconstruct the molecule's features to predict and experimentally verify its solubility.

Molecular Structure

The structure consists of a pyridine ring with a carboxylic acid at the 4-position (isonicotinic acid) and a 4-methoxyphenyl group at the 2-position.

Caption: Molecular Structure of 2-(4-Methoxyphenyl)isonicotinic acid.

Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. Therefore, the following properties are based on the known characteristics of its parent compound, isonicotinic acid, and computational predictions. These values provide a crucial baseline for experimental design.

PropertyPredicted Value / InformationRationale & Reference
Molecular Formula C₁₃H₁₁NO₃Based on its chemical structure.[3]
Molecular Weight 229.23 g/mol Calculated from the molecular formula.[3]
Predicted pKa₁ (Carboxylic Acid) ~4.8 - 5.1The pKa of the parent isonicotinic acid is 4.96.[4] The methoxyphenyl group is weakly electron-donating, which may slightly increase the pKa of the carboxylic acid.
Predicted pKa₂ (Pyridine Nitrogen) ~1.8 - 2.1The acidic pKa of the pyridinium ion in the parent isonicotinic acid is ~1.77.[5] This value is not expected to shift dramatically.
Predicted logP 2.0 - 2.6The logP of isonicotinic acid is 0.32.[6] The addition of the hydrophobic 4-methoxyphenyl group significantly increases lipophilicity.
Appearance White to off-white solidInferred from related isonicotinic acid derivatives.[7]

Theoretical Framework for Solubility

Solubility is governed by the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) must be negative. This process involves overcoming the crystal lattice energy of the solid (solute-solute interactions) and creating favorable interactions between the solute and the solvent (solute-solvent interactions).

Influence of Molecular Structure and Solvent

The "like dissolves like" principle is a useful heuristic. 2-(4-Methoxyphenyl)isonicotinic acid is amphipathic ; it possesses both polar and non-polar regions.

  • Polar/Hydrophilic Regions: The carboxylic acid group (-COOH) and the pyridine nitrogen are polar and capable of hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is an acceptor.

  • Non-polar/Lipophilic Region: The methoxyphenyl ring is non-polar and will have favorable van der Waals interactions with non-polar solvents.

This duality dictates its predicted solubility:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Moderate solubility is expected, driven by hydrogen bonding. However, the large non-polar region will limit high solubility, especially in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar groups without the highly ordered structure of water, while also accommodating the non-polar ring.

  • Non-polar Solvents (e.g., hexane, toluene): Very low solubility is expected as these solvents cannot form strong interactions with the polar carboxylic acid and pyridine moieties.

The Critical Role of pH

For an ionizable compound like 2-(4-Methoxyphenyl)isonicotinic acid, pH is the most dominant factor influencing aqueous solubility. The molecule can exist in multiple ionization states, each with a vastly different solubility.

G Cationic Cationic (High Solubility) Pyridinium Cation Carboxylic Acid Cationic->pKa2_point  pH increases (Deprotonation) Neutral Neutral/Zwitterionic (Low Solubility) Pyridine Carboxylic Acid / Carboxylate Neutral->pKa1_point  pH increases (Deprotonation) Anionic Anionic (High Solubility) Pyridine Carboxylate Anion pKa2_point->Neutral pKa2_point->pKa1_point pKa1_point->Anionic

Caption: pH-dependent ionization states of 2-(4-Methoxyphenyl)isonicotinic acid.

  • At low pH (pH < pKa₂): The pyridine nitrogen is protonated (pyridinium cation), and the carboxylic acid is neutral. The molecule carries a net positive charge and is expected to be highly soluble.

  • At intermediate pH (pKa₂ < pH < pKa₁): The molecule is predominantly in its neutral form (or zwitterionic form, though less likely). This is the region of minimum solubility , known as the intrinsic solubility (S₀).

  • At high pH (pH > pKa₁): The carboxylic acid is deprotonated (carboxylate anion), and the pyridine is neutral. The molecule carries a net negative charge and is, again, expected to be highly soluble.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by robust experimental data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow: Shake-Flask Method

The causality behind this method is the establishment of a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the measured solubility is a stable, reproducible physicochemical constant under the specified conditions (solvent, temperature).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound to solvent in a vial B 2. Seal vial and agitate (e.g., orbital shaker) at constant temperature A->B C 3. Equilibrate for 24-72 hours (Confirm equilibrium with time-point sampling) B->C D 4. Stop agitation and allow solid to settle C->D E 5. Centrifuge or filter (0.22 µm PTFE) to get clear supernatant D->E F 6. Accurately dilute supernatant with mobile phase E->F G 7. Analyze by validated HPLC-UV or LC-MS method F->G H 8. Calculate concentration against a standard curve G->H

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Protocol: pH-Solubility Profile

This protocol describes a self-validating system for determining the solubility of 2-(4-Methoxyphenyl)isonicotinic acid across a physiologically relevant pH range.

1. Materials & Reagents:

  • 2-(4-Methoxyphenyl)isonicotinic acid (solid, >98% purity)

  • Calibrated analytical balance

  • Series of aqueous buffers (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Constant temperature orbital shaker (set to 25°C or 37°C)

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (0.22 µm, preferably PTFE for chemical compatibility)

  • Validated HPLC-UV system with a suitable column (e.g., C18) and mobile phase.[6]

2. Experimental Procedure:

  • Preparation: Add an excess of solid 2-(4-Methoxyphenyl)isonicotinic acid to vials containing each pH buffer. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg per 1 mL of buffer). Prepare in triplicate for each pH.

  • Equilibration: Seal the vials tightly and place them in the orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 48 hours.

    • Expert Insight: To ensure equilibrium has been reached (a self-validating step), take samples at 24 and 48 hours. If the measured concentrations are consistent, equilibrium is achieved. If not, extend the agitation time.

  • Post-Equilibration Check: After equilibration, measure the pH of the slurry in each vial. The pH should not have shifted significantly from the initial buffer pH. A large shift indicates the compound's concentration exceeded the buffer's capacity.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: This dual separation (centrifugation followed by filtration) is critical to prevent transfer of microscopic solid particles, which would artificially inflate the solubility measurement.

  • Quantification: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve. Analyze the diluted samples by HPLC-UV.

  • Data Analysis: Calculate the concentration in the original supernatant using the dilution factor. Plot the solubility (often on a log scale) versus the final measured pH.

Predicted Solubility Data Summary

The following table summarizes the expected solubility behavior of 2-(4-Methoxyphenyl)isonicotinic acid based on the theoretical principles discussed. This serves as a hypothesis to be tested by the experimental protocols above.

Solvent SystemSolvent TypePredicted SolubilityRationale
Water (pH 3-4) Polar ProticLow Molecule is in its neutral, least soluble form (S₀).
0.1 M HCl (pH ~1) Aqueous AcidicHigh Pyridine nitrogen is protonated, forming a soluble salt.
PBS (pH 7.4) Aqueous BufferedHigh Carboxylic acid is deprotonated, forming a soluble carboxylate salt.
Methanol Polar ProticModerate to High Good hydrogen bonding interactions with both polar ends of the molecule.
Acetonitrile Polar AproticModerate Can solvate the molecule, but lacks hydrogen bond donation.
DMSO Polar AproticVery High Strong polar aprotic solvent, excellent for dissolving a wide range of compounds.
Toluene Non-polarVery Low Cannot effectively solvate the polar carboxylic acid or pyridine groups.

Conclusion

2-(4-Methoxyphenyl)isonicotinic acid is a classic example of an ionizable drug candidate whose solubility is a complex function of its molecular structure and the properties of the solvent system. Its predicted low intrinsic aqueous solubility necessitates a thorough characterization of its pH-solubility profile. The molecule is expected to be highly soluble in polar aprotic solvents like DMSO and exhibit significantly enhanced solubility in aqueous media at pH values below its pyridinium pKa (~2) and above its carboxylic acid pKa (~5). The experimental protocols provided in this guide offer a robust and reliable framework for obtaining the critical solubility data required for informed decisions in formulation development, preclinical studies, and overall drug candidate selection.

References

  • PubChemLite. (n.d.). Isonicotinic acid {2-(4-methoxy-phenoxy)-1-[(pyridin-4-ylmethylene)-amino]-ethylidene}-hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]

  • Merck Index Online. (n.d.). Isonicotinic Acid. Retrieved from [Link] (Note: Access to Merck Index may require subscription).

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic Acid | C6H5NO2 | CID 5922. Retrieved from [Link]

  • LookChem. (n.d.). Isonicotinic acid [1-(4-ethoxy-3,5-dimethyl-phenyl)-meth-(E)-ylidene]-hydrazide. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

"2-(4-Methoxyphenyl)isonicotinic acid" synthesis experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(4-Methoxyphenyl)isonicotinic acid

Abstract

This technical guide provides a detailed, field-proven experimental protocol for the synthesis of 2-(4-Methoxyphenyl)isonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] The protocol is presented in three distinct stages: (1) Fischer esterification of the starting material, 2-chloroisonicotinic acid, to protect the carboxylic acid functionality; (2) the core Suzuki-Miyaura coupling of the resulting ester with 4-methoxyphenylboronic acid; and (3) final saponification to yield the target product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction

Substituted pyridine carboxylic acids are privileged scaffolds in modern drug discovery and organic materials development.[3] Specifically, 2-aryl-isonicotinic acid derivatives serve as crucial intermediates for a range of pharmacologically active agents and functional materials. 2-(4-Methoxyphenyl)isonicotinic acid, the subject of this protocol, is a valuable synthon due to the presence of the electron-donating methoxy group and the versatile isonicotinic acid core.

The synthesis of 2-arylpyridines has been extensively explored, with the Suzuki-Miyaura cross-coupling reaction emerging as a paramount methodology for its high functional group tolerance, excellent yields, and commercially available starting materials.[4][5] This protocol leverages this powerful reaction by coupling a 2-halo-isonicotinate intermediate with an appropriate arylboronic acid. The initial esterification of the carboxylic acid is a critical step to prevent undesirable side reactions during the palladium-catalyzed coupling.[6][7] Subsequent hydrolysis under basic conditions efficiently deprotects the ester to furnish the final carboxylic acid.[8][9]

Overall Synthetic Scheme

The three-step synthesis is outlined below:

Synthetic_Scheme Start 2-Chloroisonicotinic acid Intermediate Methyl 2-chloroisonicotinate Start->Intermediate Step 1: Esterification Reagent1 Methanol (MeOH) H₂SO₄ (cat.) Coupled Methyl 2-(4-methoxyphenyl)isonicotinate Intermediate->Coupled Step 2: Suzuki Coupling Reagent2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Final 2-(4-Methoxyphenyl)isonicotinic acid Coupled->Final Step 3: Hydrolysis Reagent3 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Overall reaction pathway for the synthesis.

Experimental Protocols

PART 1: Esterification of 2-Chloroisonicotinic Acid

Rationale: The carboxylic acid group is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent Suzuki coupling reaction. Thionyl chloride in methanol provides an efficient method for this transformation.[7]

Materials:

  • 2-Chloroisonicotinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully dilute the residue with ethyl acetate and slowly neutralize by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-chloroisonicotinate, typically as a solid. The product can be used in the next step without further purification if purity is high.

PART 2: Suzuki-Miyaura Cross-Coupling

Rationale: This step forms the key C-C bond between the pyridine ring and the methoxyphenyl group. Pd(dppf)Cl₂ is a robust catalyst for this type of coupling, and sodium carbonate serves as the necessary base to facilitate the catalytic cycle.[1][10] A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

Materials:

  • Methyl 2-chloroisonicotinate (from Part 1)

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add methyl 2-chloroisonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to create an inert atmosphere.

  • Add anhydrous 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 2-(4-methoxyphenyl)isonicotinate, by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure coupled product.

PART 3: Saponification to Yield Final Product

Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis (saponification) using lithium hydroxide is effective and typically proceeds to completion, driven by the formation of the carboxylate salt.[9] Subsequent acidification protonates the carboxylate to yield the final product.

Materials:

  • Methyl 2-(4-methoxyphenyl)isonicotinate (from Part 2)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the slow addition of 1 M HCl. The product should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain pure 2-(4-Methoxyphenyl)isonicotinic acid.

Workflow & Data Management

The entire process can be visualized as a sequential workflow.

Workflow cluster_prep Part 1: Esterification cluster_coupling Part 2: Suzuki Coupling cluster_hydrolysis Part 3: Hydrolysis a1 Combine 2-Chloroisonicotinic acid & Anhydrous MeOH a2 Add SOCl₂ at 0 °C a1->a2 a3 Reflux for 12-16h a2->a3 a4 Workup: Evaporate, Neutralize, Extract a3->a4 a5 Isolate Methyl 2-chloroisonicotinate a4->a5 b1 Combine Ester, Boronic Acid, Pd Catalyst & Base a5->b1 Product Transfer b2 Inert Atmosphere (N₂ or Ar) b1->b2 b3 Heat at 90 °C for 8-12h b2->b3 b4 Workup: Extract with EtOAc b3->b4 b5 Purify via Chromatography b4->b5 c1 Dissolve Coupled Ester in THF/H₂O with LiOH b5->c1 Product Transfer c2 Stir at RT for 4-6h c1->c2 c3 Workup: Evaporate THF, Acidify with HCl c2->c3 c4 Filter & Dry Precipitate c3->c4 end end c4->end Final Product: 2-(4-Methoxyphenyl)isonicotinic acid

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary
ReagentStepMW ( g/mol )Molar Eq.Typical Mass (for 10 mmol scale)
2-Chloroisonicotinic acid1157.561.01.58 g
Thionyl chloride (SOCl₂)1118.972.01.4 mL (2.38 g)
Methyl 2-chloroisonicotinate2171.581.01.72 g
4-Methoxyphenylboronic acid2151.961.21.82 g
Pd(dppf)Cl₂2731.730.03219 mg
Sodium carbonate (Na₂CO₃)2105.993.03.18 g
Methyl 2-(4-MeOPh)isonicotinate3243.261.02.43 g
Lithium hydroxide (LiOH·H₂O)341.962.51.05 g

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1,4-Dioxane: A potential carcinogen and flammable liquid. Work in a well-ventilated area.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Acids and Bases: Handle with care. Neutralize all acidic and basic waste streams before disposal.

Characterization of Final Product

The structure of the final product, 2-(4-Methoxyphenyl)isonicotinic acid, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons, the A-A'B-B' system of the para-substituted phenyl ring, and the methoxy group singlet. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass [M+H]⁺ should be observed.

  • Melting Point: A sharp melting point indicates high purity.

References

  • Barrios-Landeros, F., & Cárdenas, D. J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(34), 23873-23877. Available at: [Link]

  • Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. III. The Reaction of 3-Substituted Pyridine-1-oxides with Phosphorus Oxychloride. The Journal of Organic Chemistry, 19(10), 1633-1640. Available at: [Link]

  • Lo Monte, F., et al. (2012). Discovery of a New Class of Orally Active Pyridazinone-Based Glucokinase Activators for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(9), 4407-4424. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Available at: [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753-3756. Available at: [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • U.S. Patent 4,081,451. (1978). Process for preparing 2-halogeno nicotinic acids. Google Patents.
  • Luo, G., & Chen, L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5621-5622. Available at: [Link]

  • Pieters, G., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(23), 3921-3929. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Available at: [Link]

  • U.S. Patent 2,748,137. (1956). Process for preparing isonicotinic acid. Google Patents.
  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available at: [Link]

  • CN104591965A. (2015). Method for preparing 2-chloronicotinic acid. Google Patents.
  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(10), 1234. Available at: [Link]

  • Stanonis, D. J. (1957). Preparation of 2-Nitroisonicotinic Acid Hydrazide and 2-Aminoisonicotinic Acid Hydrazide. The Journal of Organic Chemistry, 22(4), 475-475. Available at: [Link]

  • Sharma, V., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 356-361. Available at: [Link]

  • Kijeński, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 643. Available at: [Link]

  • EP1575921A1. (2005). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • WO2004056778A1. (2004). Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11345-11363. Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 3rd International Conference on Materials Engineering and Functional Materials (ICMEFM 2019). Available at: [Link]

  • Lindsay, K. B., & Overman, L. E. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry, 18, 1173-1178. Available at: [Link]

  • Sriram, D., et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and purification.

Introduction: The Significance of 2-Arylisonicotinic Acids

Substituted isonicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an aryl group at the 2-position of the pyridine ring, as in 2-(4-Methoxyphenyl)isonicotinic acid, can significantly modulate the biological activity, pharmacokinetic properties, and target specificity of a molecule. These derivatives are key intermediates in the synthesis of compounds with potential applications as antituberculosis agents, anti-inflammatory drugs, and kinase inhibitors.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering a powerful and versatile tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[2] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly advantageous due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners.[3][4] This application note will focus on a detailed protocol for the Suzuki-Miyaura coupling to synthesize 2-(4-Methoxyphenyl)isonicotinic acid, providing a reliable method for accessing this important synthetic intermediate.

Theoretical Background: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate in the presence of a base.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a 2-halo-isonicotinic acid derivative) to form a Pd(II) complex.[7] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[3] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition [R¹-Pd(II)L₂-X] Transmetalation_Complex [R¹-Pd(II)L₂-R²] Product R¹-R² (Product) Transmetalation_Complex->Product

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)isonicotinic acid

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloroisonicotinic acid≥98%Commercially AvailableStarting material.
4-Methoxyphenylboronic acid≥98%Commercially AvailableCoupling partner.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially AvailablePalladium source.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand.
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionizedIn-houseSolvent.
Ethyl acetateACS gradeCommercially AvailableFor extraction.
Hydrochloric acid (HCl)1 M aqueous solutionCommercially AvailableFor acidification.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially AvailableFor drying.
Deuterated dimethyl sulfoxide (DMSO-d₆)NMR gradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-resolution NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroisonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (to achieve a 0.2 M concentration of the limiting reagent). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction: Under a nitrogen or argon atmosphere, heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (50 mL) and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate of the product should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

    • Dry the product under vacuum to afford 2-(4-methoxyphenyl)isonicotinic acid as a solid. For higher purity, recrystallization from ethanol/water or purification by column chromatography may be employed.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Degassing Degassing Reagents->Degassing Reflux Reflux Degassing->Reflux Quenching Quenching Reflux->Quenching Extraction Extraction Quenching->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying NMR_MS NMR_MS Drying->NMR_MS Characterization Final_Product Final_Product NMR_MS->Final_Product

Characterization

The identity and purity of the synthesized 2-(4-methoxyphenyl)isonicotinic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from both the pyridine and phenyl rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.[9][10] The integration of these signals should be consistent with the structure.[11]

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals corresponding to the aromatic rings, the methoxy group, and the carboxylic acid carbonyl.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₁NO₃, MW: 229.23 g/mol ).

Troubleshooting and Expert Insights

  • Low Yield:

    • Inefficient Degassing: Ensure thorough removal of oxygen from the reaction mixture. Using freeze-pump-thaw cycles can be more effective than inert gas bubbling for sensitive reactions.

    • Catalyst Deactivation: The quality of the palladium catalyst and ligand is critical. Use fresh, high-purity reagents.

    • Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst can be added. Ensure the reaction temperature is maintained.

  • Purification Challenges:

    • Product Solubility: If the product is highly soluble in the aqueous phase after acidification, extraction with a more polar solvent like n-butanol may be necessary. Alternatively, evaporation of the aqueous phase and purification of the residue by column chromatography can be performed.

    • Removal of Boronic Acid Impurities: Washing the final product with a solvent in which the boronic acid is soluble but the product is not can help remove residual starting material.

Conclusion

This application note provides a detailed and reliable protocol for the palladium-catalyzed synthesis of 2-(4-methoxyphenyl)isonicotinic acid via a Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures and considering the provided expert insights, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The described methodology is robust and can likely be adapted for the synthesis of other 2-arylisonicotinic acid derivatives.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Google Patents. Process for preparing isonicotinic acid. US2748137A.
  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • SciSpace. Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • PubMed. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Google Patents. Process for the synthesis of isonicotinic acid hydrazide. WO2004056778A1.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • MDPI. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Available at: [Link]

Sources

"2-(4-Methoxyphenyl)isonicotinic acid" for anticancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Methoxyphenyl)isonicotinic Acid A Versatile Scaffold for Kinase and Epigenetic Inhibitor Discovery

Part 1: Core Directive & Scientific Rationale

Subject: 2-(4-Methoxyphenyl)isonicotinic acid (CAS: 935861-30-6 / Related derivatives) Role: Pharmacophore Scaffold & Fragment-Based Lead Target Class: Serine/Threonine Kinases (PIM-1/3), Tyrosine Kinases (VEGFR), and Histone Demethylases (KDM).

Executive Summary

In modern anticancer drug discovery, 2-(4-Methoxyphenyl)isonicotinic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple biological targets. Unlike non-specific cytotoxic agents, this scaffold is engineered to exploit specific binding pockets:

  • The Pyridine Nitrogen: Serves as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the "hinge region" of kinase ATP-binding sites (e.g., Glu121 in PIM-1).

  • The Carboxylic Acid: Acts as a vector for diversification. It is rarely the endpoint; rather, it is the handle for amide coupling to generate "Solvent Exposed" tails that dictate selectivity and solubility.

  • The 4-Methoxyphenyl Moiety: Provides essential hydrophobic filling of the ATP-binding pocket (Gatekeeper region) while the methoxy group offers metabolic stability and potential H-bond interactions with backbone residues.

This guide details the protocols for utilizing this scaffold to generate targeted anticancer libraries, specifically focusing on PIM Kinase inhibition (implicated in prostate and hematological cancers) and HIF-1


 pathway modulation .

Part 2: Mechanism of Action & Signaling Pathways

Primary Mechanism: ATP-Competitive Inhibition

The 2-aryl-isonicotinic acid core mimics the adenine ring of ATP. When derivatized (e.g., to an amide), the pyridine nitrogen anchors the molecule in the kinase active site. The 4-methoxyphenyl group extends into the hydrophobic pocket, displacing water and increasing entropic gain upon binding.

Target Pathway: PIM Kinase Signaling PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active oncogenes regulating cell survival (via BAD phosphorylation) and proliferation (via c-Myc). Inhibition of PIM leads to apoptosis in resistant cancer lines.

PIM_Pathway GrowthFactor Growth Factors (IL-6, FLT3) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase (Target) JAK_STAT->PIM1 Transcriptional Upregulation BAD BAD (Pro-Apoptotic) PIM1->BAD Phosphorylation cMyc c-Myc (Proliferation) PIM1->cMyc Stabilization p21 p21 (Cell Cycle Arrest) PIM1->p21 Inhibition pBAD p-BAD (Inactive) BAD->pBAD Inhibits Apoptosis Scaffold 2-(4-Methoxyphenyl) isonicotinic acid Derivatives Scaffold->PIM1 ATP-Competitive Inhibition

Figure 1: PIM Kinase signaling cascade. The scaffold derivatives competitively inhibit PIM-1, preventing the phosphorylation of BAD and stabilization of c-Myc, thereby restoring apoptotic sensitivity.

Part 3: Experimental Protocols

Protocol 1: Library Generation (Amide Coupling)

Objective: To convert the 2-(4-Methoxyphenyl)isonicotinic acid scaffold into a library of potential kinase inhibitors by diversifying the carboxylic acid position.

Materials:

  • Scaffold: 2-(4-Methoxyphenyl)isonicotinic acid (1.0 eq).

  • Amines: Diverse set (e.g., benzylamine, piperazine, aniline) (1.2 eq).

  • Coupling Agent: HATU (1.5 eq).

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-Methoxyphenyl)isonicotinic acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and HATU (0.3 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add the specific amine (0.24 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass = Scaffold [229.2] + Amine - H2O).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via preparative HPLC (Water/Acetonitrile gradient) if purity <95%.

Protocol 2: In Vitro PIM-1 Kinase Assay

Objective: To quantify the inhibitory potency (


) of the synthesized library against PIM-1.

System: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors.

Procedure:

  • Preparation: Prepare 2.5x PIM-1 enzyme solution (0.2 ng/µL) and 2.5x Substrate/ATP mix (S6 peptide substrate).

  • Dosing: Dispense 2 µL of compound (serial dilutions in DMSO) into a 384-well white plate.

  • Enzyme Addition: Add 4 µL of PIM-1 enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

  • Reaction Start: Add 4 µL of Substrate/ATP mix. Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    
Protocol 3: Cell Viability Screen (MTT Assay)

Objective: To assess cellular efficacy in cancer models (e.g., MV-4-11 leukemia or PC-3 prostate cells).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (0.1 – 100 µM) for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Part 4: Data Analysis & SAR Trends

Structure-Activity Relationship (SAR) Table Hypothetical data illustrating expected trends for this scaffold.

Compound IDR-Group (Amide)PIM-1 IC50 (nM)PC-3 Cell Viability (EC50 µM)SAR Insight
Scaffold (Acid) -OH (Parent)>10,000>100Acid is too polar; poor cell permeability.
A-01 -NH-Ph (Aniline)45012.5Aromatic tail improves hydrophobic fit.
A-05 -NH-(CH2)2-Morpholine25 1.2 Solubilizing tail + H-bond interacts with solvent channel.
A-08 -NH-Me (Methyl)2,50045.0Tail too short to reach solvent front.

Part 5: Workflow Visualization

DrugDiscoveryWorkflow Step1 Scaffold Sourcing 2-(4-Methoxyphenyl) isonicotinic acid Step2 In Silico Docking (AutoDock Vina) Verify Hinge Binding Step1->Step2 Step3 Library Synthesis (Amide Coupling) Step2->Step3 Step4 Enzymatic Assay (PIM-1 / VEGFR) Step3->Step4 Step5 Cellular Assay (MTT / Western Blot) Step4->Step5 Step5->Step3 SAR Iteration

Figure 2: Iterative drug discovery workflow using the 2-(4-Methoxyphenyl)isonicotinic acid scaffold.

References

  • PIM Kinase Inhibitors & Scaffolds: Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.[1] Source: National Institutes of Health (PMC) URL:[Link]

  • Anticancer Mechanisms of Methoxy-Chalcones: Title: Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Scaffold Availability & Properties: Title: 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | C8H7NO4 | CID 18753310.[2] Source: PubChem URL:[2][Link]

  • Structure-Activity Relationships in 2-Aryl Pyridines: Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Source: MDPI (Molecules) URL:[Link]

  • PIM Kinases in Immunotherapy: Title: Targeting PIM Kinases to Improve the Efficacy of Immunotherapy.[3] Source: MDPI (Cells) URL:[Link]

Sources

The Coordination Chemistry of 2-(4-Methoxyphenyl)isonicotinic Acid: A Guide to Ligand Synthesis, Complex Formation, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Ligand Scaffold for Advanced Materials and Catalysis

Isonicotinic acid and its derivatives represent a cornerstone in the design of functional metal complexes. Their inherent N,O-donor coordination motif, combining the pyridine nitrogen and the carboxylate oxygen, provides a robust and versatile platform for the construction of a wide array of coordination compounds, from discrete molecular complexes to extended metal-organic frameworks (MOFs). The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the structure, stability, and ultimately, the function of the resulting metal complexes.

This guide focuses on a particularly intriguing derivative, 2-(4-Methoxyphenyl)isonicotinic acid . The presence of the electron-donating methoxy group on the phenyl ring at the 2-position of the isonicotinic acid core is anticipated to significantly modulate the ligand's coordination behavior and the properties of its metal complexes. This document provides a comprehensive overview of the synthesis of this ligand, detailed protocols for the preparation of its metal complexes, and a discussion of their potential applications in catalysis, materials science, and drug development.

Ligand Synthesis: A Two-Step Approach to 2-(4-Methoxyphenyl)isonicotinic Acid

The synthesis of 2-(4-Methoxyphenyl)isonicotinic acid can be efficiently achieved through a two-step process, commencing with the corresponding aldehyde.

Synthesis_Workflow Start 2-(4-Methoxyphenyl)isonicotinaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Start->Oxidation Oxidizing Agent Product 2-(4-Methoxyphenyl)isonicotinic acid Oxidation->Product Formation of Carboxylic Acid Complex_Synthesis Ligand 2-(4-Methoxyphenyl)isonicotinic acid (in Ethanol) Mixing Mixing and Stirring Ligand->Mixing Metal_Salt Metal Salt (e.g., Cu(OAc)2·H2O) (in Water or Ethanol) Metal_Salt->Mixing Reaction Reflux or Solvothermal Reaction Mixing->Reaction Isolation Isolation and Purification (Filtration, Washing, Drying) Reaction->Isolation Complex Metal Complex Isolation->Complex

In Vitro Biological Evaluation of 2-(4-Methoxyphenyl)isonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isonicotinic acid and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. The foundational molecule, isonicotinic acid hydrazide, better known as isoniazid, remains a cornerstone in the treatment of tuberculosis, exerting its effect through the inhibition of mycolic acid synthesis in mycobacteria.[1][2][3][4] This primary application has spurred extensive research into a wide array of isonicotinic acid analogs, revealing a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties.[5][6][7]

This document provides a comprehensive guide for the in vitro biological evaluation of a specific derivative, "2-(4-Methoxyphenyl)isonicotinic acid". The proposed workflow is designed to first establish a baseline cytotoxic profile, a critical initial step in drug discovery to determine the therapeutic window. Subsequently, a series of assays are detailed to explore the compound's potential as an anti-inflammatory agent by investigating its effects on key inflammatory pathways and enzymes. This structured approach ensures a logical and efficient assessment of the compound's biological potential for researchers, scientists, and drug development professionals.

I. Foundational Assessment: Cytotoxicity Profiling

A fundamental primary step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This information is crucial for establishing a safe concentration range for subsequent, more specific biological assays. A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[8]

Protocol 1: MTT Assay for Cytotoxicity

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • "2-(4-Methoxyphenyl)isonicotinic acid" (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of "2-(4-Methoxyphenyl)isonicotinic acid" in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]

Expected Outcome: This assay will provide the IC50 value of "2-(4-Methoxyphenyl)isonicotinic acid", indicating its cytotoxic potential against the tested cell line. This data is essential for selecting non-toxic concentrations for subsequent bioactivity assays.

II. Investigation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases, and the search for novel anti-inflammatory agents is a significant area of drug discovery.[9] Key mediators of the inflammatory response include the transcription factor NF-κB and the enzyme cyclooxygenase-2 (COX-2).[9][10] The following protocols are designed to assess the inhibitory effects of "2-(4-Methoxyphenyl)isonicotinic acid" on these critical inflammatory targets.

Workflow for Anti-Inflammatory Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action A Cytotoxicity Assay (MTT) Determine IC50 B NF-κB Inhibition Assay (e.g., Luciferase Reporter Assay) A->B Select non-toxic concentrations C COX-2 Inhibition Assay (Enzymatic Assay) A->C Select non-toxic concentrations

Caption: Proposed workflow for the in vitro evaluation of "2-(4-Methoxyphenyl)isonicotinic acid".

Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Cell line with a stable NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)

  • Appropriate cell culture medium and supplements

  • "2-(4-Methoxyphenyl)isonicotinic acid" (test compound)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer of NF-κB activation[11]

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of "2-(4-Methoxyphenyl)isonicotinic acid" (determined from the MTT assay) for 1-2 hours.

  • NF-κB Activation: Induce NF-κB activation by adding a pre-determined optimal concentration of TNF-α or LPS to the wells. Include a positive control (inducer only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a multiplexed viability assay) to account for any potential cytotoxic effects at the tested concentrations. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the induced control.

Expected Outcome: This assay will determine if "2-(4-Methoxyphenyl)isonicotinic acid" can inhibit the activation of the NF-κB signaling pathway, a key mechanism of anti-inflammatory action.

Signaling Pathway: Canonical NF-κB Activation

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p50/p65 NF-κB (p50/p65) IκBα->p50/p65 Releases Nucleus Nucleus p50/p65->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Protocol 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[13] This assay measures the ability of the test compound to inhibit the enzymatic activity of purified COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available, often fluorometric or colorimetric)[12]

  • "2-(4-Methoxyphenyl)isonicotinic acid" (test compound)

  • Celecoxib or another known COX-2 inhibitor (positive control)[14]

  • 96-well microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial COX-2 inhibitor screening kit.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of "2-(4-Methoxyphenyl)isonicotinic acid" or the positive control. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: After a specified incubation time, measure the fluorescence or absorbance according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the enzyme activity in the absence of an inhibitor. Determine the IC50 value for COX-2 inhibition.

Expected Outcome: This assay will reveal whether "2-(4-Methoxyphenyl)isonicotinic acid" directly inhibits the activity of the COX-2 enzyme, providing further insight into its potential anti-inflammatory mechanism.

III. Data Summary and Interpretation

The results from these assays should be compiled and analyzed to provide a comprehensive in vitro biological profile of "2-(4-Methoxyphenyl)isonicotinic acid".

Table 1: Summary of In Vitro Biological Activities

AssayEndpointResult (e.g., IC50 in µM)
Cytotoxicity (MTT)IC50
NF-κB InhibitionIC50
COX-2 InhibitionIC50

A potent and promising compound would exhibit low cytotoxicity (high IC50 value in the MTT assay) and significant inhibitory activity in the NF-κB and/or COX-2 assays (low IC50 values). The selectivity of the compound for its target can also be assessed by comparing its potency in the target-based assays to its general cytotoxicity. A high selectivity index (SI = Cytotoxicity IC50 / Bioactivity IC50) is desirable for a potential therapeutic agent.[8][15]

IV. Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial in vitro biological evaluation of "2-(4-Methoxyphenyl)isonicotinic acid". By systematically assessing its cytotoxicity and anti-inflammatory potential, researchers can gain valuable insights into the compound's pharmacological profile. Positive results from these assays would warrant further investigation, including studies on other potential biological targets, in vivo efficacy studies, and a more detailed mechanistic elucidation. This structured approach, grounded in established scientific principles, is essential for the efficient and effective development of novel therapeutic agents.

References

  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4992. Retrieved from [Link]

  • Peiris, D. S. H., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 1-14. Retrieved from [Link]

  • Guttridge, D. C., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Visualized Experiments, (116), 54558. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14668. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Taylor, A. W., & Theron, G. (2024). Isoniazid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 15(6), 652-664. Retrieved from [Link]

  • Di Rienzo, C., et al. (2018). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 6, 12. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]

  • Al-Abdullah, N. H., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(1), 108. Retrieved from [Link]

  • Dr. Oracle. (2023, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Retrieved from [Link]

  • Pérez-García, L. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(14), 5369. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(10), 4673-4684. Retrieved from [Link]

  • Machado, D., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 13, 866014. Retrieved from [Link]

  • Jäger, A. K., et al. (2009). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 72(4), 659-663. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Isoniazid? Synapse. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Retrieved from [Link]

  • Chhabria, M. T., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Medicinal Chemistry, 7(6), 664-675. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Al-Snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Pharmaceutical Research International, 35(10), 1-10. Retrieved from [Link]

  • ResearchGate. (2021, May 17). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts? Retrieved from [Link]

  • Asif, M. (2014). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 23(2), 659-668. Retrieved from [Link]

  • Acar, T., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 6(13), 8879-8890. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10,.... Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Machado, D., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 13, 866014. Retrieved from [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 771-779. Retrieved from [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • YouTube. (2024, April 17). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

Sources

Technical Application Note: Mechanism of Action Studies for 2-(4-Methoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(4-Methoxyphenyl)isonicotinic acid represents a critical scaffold in the development of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs). Unlike purine analogs (e.g., Allopurinol), which act as suicide substrates, 2-arylisonicotinic acid derivatives function through reversible, specific interactions with the solvent-accessible channel leading to the molybdenum cofactor (Mo-co) active site of Xanthine Oxidase (XO).

This Application Note details the experimental framework required to validate the mechanism of action (MoA) of this compound. The protocols herein are designed to confirm its efficacy in reducing uric acid production—a key therapeutic endpoint for gout and hyperuricemia management—while elucidating its specific mode of inhibition (competitive vs. mixed).

Mechanistic Hypothesis

The isonicotinic acid moiety acts as an electrostatic anchor, interacting with the arginine residues (Arg880) within the XO active site, while the 4-methoxyphenyl tail exploits the hydrophobic pocket formed by phenylalanine residues (Phe914, Phe1009), effectively blocking substrate access to the catalytic center.

Visualizing the Mechanism of Action

The following diagram illustrates the physiological pathway of purine catabolism and the specific intervention point of 2-(4-Methoxyphenyl)isonicotinic acid.

XO_Pathway Hypoxanthine Hypoxanthine (Substrate) XO_Enzyme Xanthine Oxidase (XO) [Mo-co Active Site] Hypoxanthine->XO_Enzyme Oxidation Xanthine Xanthine (Intermediate) Xanthine->XO_Enzyme Oxidation UricAcid Uric Acid (Pathological Product) ROS Superoxide (O2-) (Oxidative Stress) XO_Enzyme->Xanthine Step 1 XO_Enzyme->UricAcid Step 2 XO_Enzyme->ROS By-product Inhibitor 2-(4-Methoxyphenyl) isonicotinic acid Inhibitor->XO_Enzyme Blocks Substrate Channel (Arg880 Interaction)

Figure 1: Pathway inhibition diagram showing the blockade of Xanthine Oxidase by the isonicotinic acid derivative, preventing the formation of Uric Acid and Reactive Oxygen Species (ROS).[1][2]

Protocol 1: In Silico Molecular Docking (Prediction)

Before wet-lab validation, the binding mode must be predicted to define the active site grid. This protocol uses the crystal structure of Bovine Xanthine Oxidase.

Materials & Software[4]
  • Target Structure: PDB ID: 1N5X (Crystal structure of XO with Febuxostat) or 3NRZ .

  • Ligand: 3D SDF structure of 2-(4-Methoxyphenyl)isonicotinic acid (energy minimized).

  • Software: AutoDock Vina or Schrödinger Glide.

Step-by-Step Workflow
  • Protein Preparation:

    • Remove water molecules and native ligands (e.g., salicylate/febuxostat) from the PDB file.

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Check: Ensure the Molybdenum (Mo) atom and the Fe-S clusters are preserved with correct oxidation states (+4 or +6 for Mo).

  • Grid Generation:

    • Center the grid box on the Molybdenum atom.

    • Dimensions:

      
       Å (sufficient to cover the active site tunnel).
      
    • Residues of Interest: Arg880, Glu802, Thr1010, Phe914.

  • Docking Execution:

    • Run rigid docking (protein rigid, ligand flexible).

    • Set exhaustiveness to 32 to ensure convergence.

  • Analysis Criteria:

    • Binding Affinity: A score lower than -7.0 kcal/mol suggests significant inhibition.

    • Pose Validation: The carboxylate group of the isonicotinic acid must form a salt bridge or H-bond with Arg880 . The methoxyphenyl group should orient away from the Mo-center towards the solvent channel.

Protocol 2: In Vitro Enzymatic Kinetics (Validation)

This assay quantifies the inhibitory potency (


) by monitoring the formation of uric acid spectrophotometrically.
Reagents
  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL stock.

  • Substrate: Xanthine (150 µM stock in NaOH/Buffer).

  • Test Compound: 2-(4-Methoxyphenyl)isonicotinic acid (dissolved in DMSO).

Experimental Procedure
  • Preparation:

    • Prepare a dilution series of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Keep final DMSO concentration < 1%.

  • Pre-Incubation (The "Trustworthiness" Step):

    • Mix 10 µL of Enzyme solution + 10 µL of Test Compound + 170 µL of Buffer.

    • Incubate at 25°C for 10 minutes .

    • Why: This step is crucial.[3][4] Many NPXOIs exhibit slow-binding kinetics. Skipping pre-incubation can lead to underestimated potency (

      
      ).
      
  • Reaction Initiation:

    • Add 10 µL of Xanthine substrate to initiate the reaction.

  • Measurement:

    • Monitor Absorbance at 295 nm (specific for Uric Acid) every 10 seconds for 5 minutes.

  • Control:

    • Run a "No Enzyme" blank to correct for compound absorbance at 295 nm.

Data Table: Expected Results Format
Compound Concentration (µM)Initial Velocity (

) (Abs/min)
% Inhibition
0 (Control)0.0450%
1.00.03815.5%
10.00.02251.1%
50.00.00588.8%

Protocol 3: Mechanism of Inhibition Analysis

Determining whether the compound competes directly with xanthine or binds to an allosteric site.

Workflow
  • Matrix Setup:

    • Prepare 4 concentrations of Substrate (Xanthine): 25, 50, 100, 200 µM.

    • Prepare 3 concentrations of Inhibitor: 0,

      
      , and 
      
      
      
      .
  • Assay:

    • Run the kinetic assay (Protocol 2) for all 12 combinations (

      
      ).
      
  • Data Processing (Lineweaver-Burk Plot):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases). Expected for isonicotinic acid derivatives binding Arg880.
    • Mixed Inhibition: Lines intersect in the second quadrant (

      
       decreases, 
      
      
      
      changes).
    • Non-Competitive: Lines intersect on the X-axis (

      
       decreases, 
      
      
      
      constant).
Experimental Workflow Diagram

Workflow Start Compound Synthesis & Purification InSilico In Silico Docking (Target: Arg880) Start->InSilico Structure Kinetics Enzyme Kinetics (OD @ 295nm) InSilico->Kinetics Predicted Affinity Analysis Lineweaver-Burk Analysis Kinetics->Analysis Velocity Data Result Determination of Ki and Mode Analysis->Result Intersection Point

Figure 2: Integrated experimental workflow for validating the mechanism of action.

References

  • Okamoto, K., et al. (2003). "Probing the xanthine oxidase active site with 2-arylisonicotinic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews.

  • Bhurani, V., et al. (2022). "Xanthine oxidase inhibitors: A patent review." Expert Opinion on Therapeutic Patents.

  • Protein Data Bank. (2003). "Crystal structure of bovine xanthine oxidase in complex with febuxostat (TEI-6720)." RCSB PDB.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Methoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Methoxyphenyl)isonicotinic acid (CAS: 935861-30-6). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As a bi-functional molecule containing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen, its aqueous solubility is expected to be highly pH-dependent and generally low at neutral pH due to the hydrophobic 4-methoxyphenyl substituent.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these challenges. Our approach is grounded in fundamental physicochemical principles to ensure you can make informed decisions for your specific experimental needs.

FAQ 1: I'm starting my project. How do I properly assess the baseline solubility of my compound?

Answer: Before attempting any solubility enhancement, it's critical to establish a reliable baseline. We recommend determining both the kinetic and thermodynamic solubility of your compound in the primary aqueous buffer for your assay (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Kinetic Solubility: This measures the concentration of a compound that dissolves immediately after being introduced from a concentrated organic stock solution (like DMSO) into an aqueous buffer. It is more relevant for most in vitro high-throughput screening assays.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured after a long incubation of the solid compound in the buffer, allowing the solution to reach saturation.[1]

A significant difference between these two values can indicate that your compound is prone to precipitation over time, a critical factor for longer assays.

Protocol: Baseline Solubility Assessment
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)isonicotinic acid in 100% DMSO.

  • Kinetic Solubility Measurement:

    • Add aliquots of the DMSO stock to your aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (<1%).

    • Shake the samples for 1-2 hours at room temperature.

    • Filter the samples through a 0.45 µm filter or centrifuge at high speed to pellet any precipitate.

    • Analyze the clear supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

  • Thermodynamic Solubility Measurement:

    • Add an excess of the solid compound to your aqueous buffer.

    • Shake the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the sample and analyze the supernatant as described above.

FAQ 2: My compound is poorly soluble in my neutral pH aqueous buffer. What is the first and most logical parameter to adjust?

Answer: For an ionizable compound like 2-(4-Methoxyphenyl)isonicotinic acid, the first and most effective strategy is pH modification . The molecule has two ionizable centers: the carboxylic acid (anionic at high pH) and the pyridine nitrogen (cationic at low pH). Its solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values above the carboxylic acid's pKa and below the pyridine nitrogen's pKa.

The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of ionizable drugs.[2] By adjusting the pH of your buffer, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.

Troubleshooting Workflow: pH Adjustment

start Start: Poor solubility at neutral pH check_assay_ph Can the assay tolerate a pH shift? start->check_assay_ph acidic_path Adjust pH to < 4 (Protonate Pyridine) check_assay_ph->acidic_path Yes basic_path Adjust pH to > 8 (De-protonate Carboxylic Acid) check_assay_ph->basic_path Yes fail pH adjustment not viable. Proceed to other methods. check_assay_ph->fail No success Solubility Achieved acidic_path->success basic_path->success

Caption: Decision workflow for pH-based solubility enhancement.

Experimental Protocol: Generating a pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Determine the thermodynamic solubility in each buffer using the protocol described in FAQ 1.

  • Plot the measured solubility (on a log scale) against the pH.

  • This profile will reveal the optimal pH range(s) for solubilizing your compound for your experiments.

FAQ 3: Adjusting pH is not an option for my cell-based assay. How can I use co-solvents effectively and safely?

Answer: Using water-miscible organic co-solvents is a common and effective strategy when pH modification is not feasible.[3] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to dissolve a hydrophobic solute. For cell-based assays, it is crucial to use a co-solvent that is tolerated by the cells at the final concentration.

Co-SolventTypical Starting Stock Conc.Max. Final Assay Conc. (General)Notes
DMSO 10-50 mM< 0.5% (v/v)Most common, but can have biological effects.
Ethanol 10-20 mM< 1% (v/v)Generally well-tolerated by cells.
PEG 400 1-10 mg/mL< 2% (v/v)Good for in vivo and in vitro; can increase viscosity.
DMF 10-20 mg/mL< 0.5% (v/v)Use with caution; potential toxicity.[4]

Causality: The key is to dissolve the compound at a high concentration in the pure co-solvent first, and then perform a stepwise dilution into the aqueous buffer. This method aims to achieve a supersaturated state (kinetic solubility). However, be aware that this solution may be unstable and the compound can precipitate over time.

Protocol: Co-Solvent Dilution
  • Prepare a high-concentration stock solution in your chosen co-solvent (e.g., 20 mg/mL in DMF or 10 mM in DMSO).[4]

  • Perform a serial dilution. First, dilute the stock solution with the aqueous buffer of your choice (e.g., PBS) to create an intermediate concentration (e.g., a 1:10 dilution).[4]

  • Vortex the intermediate solution immediately and thoroughly.

  • Use this intermediate solution to make the final, lower-concentration dilutions for your assay.

  • Self-Validation: Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use. Run a solubility check on your final working concentration if you have any doubts.

FAQ 4: I need a stable solution for formulation development. Are salt formation or cyclodextrins better options?

Answer: For applications requiring long-term stability and higher concentrations, such as formulation for in vivo studies, more robust methods like salt formation or complexation with cyclodextrins are superior to co-solvent systems.

Option A: Salt Formation

Forming a salt of your compound can significantly improve its aqueous solubility and dissolution rate. Since 2-(4-Methoxyphenyl)isonicotinic acid is amphoteric, you can form salts at either the acidic or basic center.

  • Base Addition Salt: Reacting the carboxylic acid with a base (e.g., NaOH, KOH, TRIS) will form a highly water-soluble carboxylate salt.

  • Acid Addition Salt: Reacting the pyridine nitrogen with an acid (e.g., HCl, HBr, methanesulfonic acid) will form a soluble pyridinium salt.

A 2-(4-Methoxyphenyl)isonicotinic acid (Insoluble solid) B Dissolve in suitable organic solvent (e.g., Ethanol) A->B C Add equimolar amount of selected acid or base (e.g., HCl in Ether or NaOH in Methanol) B->C D Stir to allow salt formation C->D E Isolate salt by precipitation, evaporation, or lyophilization D->E F Wash and dry the salt form E->F G Confirm salt formation (XRPD, DSC) & measure aqueous solubility F->G

Caption: General workflow for salt formation and screening.

Option B: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the poorly soluble methoxyphenyl group of your compound, forming an inclusion complex that has a much higher apparent water solubility.[][7]

Mechanism: The hydrophobic part of the guest molecule (your compound) is held within the CD's cavity, while the hydrophilic exterior of the CD interacts favorably with water, effectively solubilizing the entire complex.[5]

Cyclodextrin TypeCavity SizeBest For
α-Cyclodextrin SmallSmall aliphatic chains
β-Cyclodextrin (β-CD) MediumAromatic rings (Good candidate)
γ-Cyclodextrin LargeLarger molecules, steroids
HP-β-CD MediumAromatic rings; higher solubility and lower toxicity than β-CD.[8]
Protocol: Cyclodextrin Complexation (Kneading Method)
  • Select a cyclodextrin, with Hydroxypropyl-β-cyclodextrin (HP-β-CD) being a highly recommended starting point due to its high aqueous solubility and safety profile.[8]

  • Weigh out the compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Place the powders in a mortar. Add a small amount of a water/ethanol mixture to form a paste.

  • Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Dry the resulting solid under vacuum to remove the solvent.

  • The resulting powder is the inclusion complex. Test its solubility in your desired aqueous medium.

References
  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Ghananeem, A. M. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. Available at: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Parten, W. D., et al. (2012). Process for preparing aromatic carboxylic acids. Google Patents.
  • Amerigo Scientific. 2-(4-Methoxyphenyl)isonicotinic acid. Available at: [Link]

  • Reddit user discussion. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • Beig, A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of 2-(4-Methoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HPLC-24MP-ISO Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify 2-(4-Methoxyphenyl)isonicotinic acid . Before touching the instrument, you must understand the physicochemical "personality" of this molecule. It is not a standard neutral compound; it is an amphoteric (zwitterionic) building block , likely derived from a Suzuki-Miyaura coupling.[1]

  • The Acid: The carboxylic acid at position 4 (pKa ~1.8 - 2.5).[1]

  • The Base: The pyridine nitrogen (pKa ~4.8 - 5.2).[1]

  • The Anchor: The 4-methoxyphenyl group provides the lipophilicity required for retention on C18, but also introduces solubility challenges in pure aqueous buffers.

The Core Conflict: At neutral pH, this molecule exists largely as a zwitterion (COO⁻ / NH⁺), leading to poor retention, split peaks, and solubility crashes. Successful purification requires "picking a side" via pH control.

Module 1: Standard Operating Procedure (The "Golden" Method)

This protocol is designed to be the starting point for 90% of purification cases.[1] It prioritizes Low pH to protonate the pyridine ring (improving solubility) and neutralize the carboxylic acid (improving retention).

1.1 The Chromatographic System
ParameterSpecificationRationale
Stationary Phase C18 with Polar Embedded Group or Base-Deactivated C18 Standard C18s suffer from silanol interactions with the pyridine nitrogen, causing severe tailing.[1] Polar embedded groups shield these silanols.[1]
Column Dimensions Analytical: 4.6 x 150 mm, 3.5 µmPrep: 19 x 150 mm, 5 µmStandard geometry. 5 µm is sufficient for prep-scale to reduce backpressure.[1]
Mobile Phase A Water + 0.1% TFA (v/v) Critical: TFA (Trifluoroacetic acid) lowers pH to ~2.[1]0. This ensures the pyridine is protonated (H⁺) and the carboxylic acid is neutral (COOH).[1] TFA also acts as an ion-pairing agent to sharpen the peak.[1]
Mobile Phase B Acetonitrile + 0.1% TFA (v/v) Acetonitrile is preferred over Methanol for lower backpressure and better solubility of the methoxyphenyl moiety.
Wavelength 254 nm (Primary), 280 nm (Secondary)The conjugated aromatic system (Pyridine + Phenyl) absorbs strongly at 254 nm.
1.2 The Gradient Strategy
  • Initial Hold: 5% B for 2 minutes (Flushes polar boronic acid impurities).[1]

  • Ramp: 5% to 95% B over 15 minutes (Linear).

  • Wash: 95% B for 3 minutes (Elutes hydrophobic homocoupling dimers).[1]

  • Re-equilibration: 5% B for 5 minutes.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "My peak is tailing severely (As > 1.5). Is my column dead?"

Diagnosis: Likely Silanol Interaction .[1] The pyridine nitrogen is interacting with free silanol groups (Si-OH) on the silica backbone.[1] The Fix:

  • Switch Modifiers: If using Formic Acid, switch to TFA .[1] The trifluoroacetate anion forms a tight ion pair with the protonated nitrogen, masking the charge.

  • Add Salt: Supplement Mobile Phase A with 10-20 mM Ammonium Formate (while keeping pH low). The ammonium ions compete for the silanol sites.[1]

  • High pH Option: If tailing persists, switch to a Hybrid Silica Column (e.g., Waters XBridge or Agilent PLRP-S) and run at pH 10 (10mM Ammonium Bicarbonate).[1] At pH 10, the pyridine is neutral, eliminating the interaction.

Q2: "I see a 'Ghost Peak' or broad hump eluting after my main peak."

Diagnosis: Homocoupling Dimer (4,4'-dimethoxybiphenyl). If this material came from a Suzuki coupling, the aryl halide or boronic acid can react with itself.[1] These dimers are highly lipophilic.[1] The Fix:

  • Extend the high-organic wash (95% B) at the end of every run.[1]

  • Run a "Sawtooth" gradient (Rapid 5-100% ramps) between injections to clean the column.[1]

Q3: "The sample precipitates in the injector/needle."

Diagnosis: Solubility Mismatch. The molecule is likely insoluble in the initial mobile phase (5% ACN / 95% Water).[1] The Fix:

  • Diluent: Dissolve the sample in 100% DMSO or a 50:50 mix of DMSO:Methanol.[1]

  • Injection Volume: Reduce injection volume. If using DMSO, inject no more than 1-2% of the column volume (e.g., <30 µL for a 4.6mm column) to prevent "solvent breakthrough" (where the strong solvent carries the analyte down the column unretained).

Q4: "I have two peaks with the same mass. Isomers?"

Diagnosis: Atropisomers or Regioisomers.

  • Regioisomers: If the synthesis involved a pyridine coupling, check for the 3-(4-methoxyphenyl) isomer.[1] These will separate easily on C18.

  • Atropisomers: Unlikely for this specific molecule (rotation around the phenyl-pyridine bond is usually fast at RT), but if the phenyl ring has bulky ortho substituents, rotation might be restricted.

  • More Likely: One peak is the Boronic Acid starting material (often de-boronates in MS source to look like the product mass minus fragments). Check the UV spectrum; boronic acids usually have different

    
    .[1]
    
Module 3: Visualization & Logic
3.1 Method Development Decision Tree

This logic flow dictates how to select your pH based on the separation goals.[1]

HPLC_Decision_Tree cluster_legend Key Factors Start Start: 2-(4-Methoxyphenyl)isonicotinic acid Goal Goal: Purification vs. Analysis? Start->Goal Purification Route A: Purification (Prep LC) Goal->Purification Scale Up Analysis Route B: QC / Analysis Goal->Analysis Check Purity LowPH Low pH (TFA, pH ~2) Protonates N+, Neutralizes COOH Purification->LowPH Standard Choice (Volatile Buffer) Analysis->LowPH Try First ResultLow Result: Good Retention Solubility: High Risk: Tailing LowPH->ResultLow HighPH High pH (NH4HCO3, pH ~10) Neutral N, Ionized COO- ResultHigh Result: Sharp Peaks (Basics) Solubility: Moderate Risk: Silica Dissolution HighPH->ResultHigh ResultLow->HighPH If Tailing > 1.5 (Requires Hybrid Column) Legend1 TFA = Ion Pairing (Sharper Peaks) Legend2 Hybrid Column = Required for pH > 8

Caption: Decision matrix for pH selection. Low pH is preferred for solubility and volatility during lyophilization.

3.2 Impurity Profile & Separation Logic

Understanding what you are separating is half the battle.[1]

Impurity_Separation Crude Crude Mixture Boronic Impurity A: 4-Methoxyphenylboronic acid (Polar / Early Eluting) Crude->Boronic 0-3 min (Wash) Halide Impurity B: 2-Chloroisonicotinic acid (Mid Eluting) Crude->Halide Gradient Start Product Target: 2-(4-Methoxyphenyl)isonicotinic acid (Target Retention) Crude->Product Gradient Mid Dimer Impurity C: 4,4'-Dimethoxybiphenyl (Non-polar / Late Eluting) Crude->Dimer Gradient End (Wash Step)

Caption: Elution order on C18 (Low pH). The target elutes between polar starting materials and hydrophobic dimers.

Module 4: Quantitative Data Summary

Table 1: Physicochemical Properties & HPLC Implications

PropertyValue (Approx)HPLC Consequence
pKa 1 (Acid) ~1.8 - 2.5At pH 2, COOH is neutral (Hydrophobic retention ↑).[1] At pH 7, COO⁻ is ionized (Retention ↓).[1]
pKa 2 (Base) ~4.8 - 5.2At pH 2, N is protonated (NH⁺).[1] Requires end-capped columns to prevent tailing.
LogP ~2.6Moderately lipophilic.[1] Requires ~30-50% ACN to elute on C18.[1]
UV Max ~254 nmStrong absorbance due to extended conjugation (Phenyl-Pyridine).[1]
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and silanol interactions).

  • McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice." Journal of Chromatography A. Link

  • Dolan, J. (2006).[1] "Tailing Peaks for Basic Compounds." LCGC North America.[1] (Specific troubleshooting for pyridine-type bases). Link

  • Suzuki, A. (2004).[1] "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B. (Source of impurity profile logic). Link

Sources

Technical Support Center: Troubleshooting 2-(4-Methoxyphenyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Support Hub. Topic: Bioactivity Optimization for 2-Aryl Isonicotinic Acid Scaffolds Ticket ID: CHEM-ISO-2402 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Brick Dust" Paradox

You are likely investigating 2-(4-Methoxyphenyl)isonicotinic acid as a bioisostere of Febuxostat (a non-purine Xanthine Oxidase inhibitor) or as an anti-tubercular agent. A common frustration with this scaffold is a discrepancy between in silico docking scores (often high) and wet-lab bioactivity (often low or erratic).

The Core Issue: This scaffold suffers from a "solubility-permeability-metabolism" trifecta. The planar aromatic system drives aggregation in aqueous media (false negatives), while the carboxylic acid creates charge repulsion at cell membranes (low permeability). Furthermore, the 4-methoxy group is a classic metabolic "soft spot."

This guide bypasses standard advice to focus on the specific failure modes of 2-aryl isonicotinic acids .

Phase 1: Physicochemical Barriers (Solubility & Aggregation)

User Question: "My IC50 values shift significantly between assay runs, and the compound seems inactive in high-throughput screening (HTS). Why?"

Technical Diagnosis: You are likely observing Promiscuous Aggregation . Isonicotinic acid derivatives are notorious for "Brick Dust" behavior—high melting points and low aqueous solubility. In assay buffers (pH 7.4), the carboxylic acid (pKa ~4.8) is deprotonated (anionic), but the lipophilic 4-methoxyphenyl tail drives supramolecular aggregation. These aggregates sequester enzyme targets non-specifically, leading to false positives or precipitating out entirely (false negatives).

Troubleshooting Protocol: The Critical Solubility Check

Do not rely on calculated LogP (cLogP).

ParameterMethodAcceptance Criteria
Kinetic Solubility Nephelometry (Laser scattering) in Assay Buffer (1% DMSO)> 50 µM (No scattering)
Thermodynamic Solubility Shake-flask (24h) + HPLC quantification> 10 µM
Aggregation Check Add 0.01% Triton X-100 to assay bufferIf IC50 increases >10x, activity was artifactual.

Corrective Action:

  • Salt Selection: Switch from the free acid to a Sodium or Meglumine salt to disrupt the crystal lattice energy.

  • Cosolvent Tuning: Ensure your final assay concentration of DMSO is 1-2% (if the enzyme tolerates it) to maintain monomeric dispersion.

Phase 2: Assay Interference (The Chelation Trap)

User Question: "The compound shows potent inhibition of Xanthine Oxidase (XO) in isolation but fails in whole-blood assays. Is it binding the active site?"

Technical Diagnosis: Xanthine Oxidase is a metalloenzyme containing a Molybdenum-pterin (Mo-pt) cofactor and Iron-Sulfur (Fe-S) clusters. The isonicotinic acid moiety (pyridine nitrogen + adjacent carboxylic acid) is a potential bidentate chelator.

  • The Risk: Your molecule may be stripping the metal cofactor rather than binding the substrate pocket. This is a "false" mechanism that will not translate in vivo where metal ions are abundant.

Validation Experiment: The Metal Shift Assay

Step-by-Step Protocol:

  • Baseline: Determine IC50 in standard buffer.

  • Shift: Repeat assay with excess metal supplementation (e.g., 100 µM ZnCl2 or FeCl3, depending on the enzyme's susceptibility).

  • Analysis:

    • Unchanged IC50: True competitive inhibitor (Desired).

    • IC50 Increases (Activity lost): The compound was chelating the metal; the excess metal saturated the compound, preventing it from attacking the enzyme.

Phase 3: Metabolic Instability (The 4-OMe Liability)

User Question: "We see good enzyme inhibition, but zero efficacy in cell-based models or microsomes."

Technical Diagnosis: The 4-methoxyphenyl group is a primary target for CYP2D6 and CYP1A2 mediated O-demethylation.

  • Mechanism: The methoxy group is converted to a phenol (4-hydroxyphenyl).

  • Consequence: The resulting phenol is rapidly conjugated (glucuronidation/sulfation) and excreted. Furthermore, phenols are often less potent due to the loss of the hydrophobic interaction that the methoxy group provided in the hydrophobic pocket of XO (or similar targets).

Visualizing the SAR & Failure Modes

SAR_Analysis Molecule 2-(4-Methoxyphenyl) isonicotinic acid Sub_Acid COOH Group (The Anchor) Molecule->Sub_Acid Sub_Pyridine Pyridine Ring (The Scaffold) Molecule->Sub_Pyridine Sub_Methoxy 4-OMe Group (The Liability) Molecule->Sub_Methoxy Issue_Perm Issue: Permeability (Anionic at pH 7.4) Sub_Acid->Issue_Perm Ionization Issue_Sol Issue: Solubility (Planar Stacking) Sub_Pyridine->Issue_Sol Pi-Pi Stacking Issue_Metab Issue: Metabolism (Rapid O-Demethylation) Sub_Methoxy->Issue_Metab CYP Attack Metab_Fix Fix: Bioisostere (Cl, CF3, or CN) Issue_Metab->Metab_Fix Sol_Fix Fix: Make Na+ Salt or Cocrystal Issue_Sol->Sol_Fix

Figure 1: Structure-Activity Relationship (SAR) map highlighting the three critical failure points of the scaffold: Ionization (Acid), Stacking (Pyridine), and Metabolism (Methoxy).

Phase 4: Strategic Synthesis Fixes (Lead Optimization)

If the 4-methoxy derivative is failing, use these specific bioisosteric replacements validated in Febuxostat and Isoniazid analog research.

Current GroupProblemRecommended BioisostereRationale
4-OCH3 Metabolic instability (Demethylation)4-CF3 (Trifluoromethyl) Metabolically stable, maintains lipophilicity, similar volume.
4-OCH3 Metabolic instability4-Cl (Chlorine) Halogen bond potential, resistant to oxidation.
4-OCH3 Steric/Electronic mismatch4-CN (Cyano) Strong electron-withdrawing group; often improves potency in XO inhibitors [1].
COOH Poor Permeability (Ionized)Tetrazole Classic carboxylic acid bioisostere (pKa ~5) but more lipophilic and better membrane penetration.

Decision Tree: The Troubleshooting Workflow

Follow this logic path to isolate your problem.

Troubleshooting_Workflow Start Low Bioactivity Observed Solubility_Check 1. Kinetic Solubility Assay (Nephelometry) Start->Solubility_Check Precipitates Precipitation/Cloudiness? Solubility_Check->Precipitates Fix_Solubility Action: Optimize Formulation (Cyclodextrins, Salts) Precipitates->Fix_Solubility Yes Enzyme_Assay 2. Enzyme Inhibition Assay (+/- Triton X-100) Precipitates->Enzyme_Assay No Triton_Effect Activity Drops with Detergent? Enzyme_Assay->Triton_Effect False_Positive Diagnosis: Aggregator (False Positive) Triton_Effect->False_Positive Yes Metal_Check 3. Metal Shift Assay (Add Excess Zn/Fe) Triton_Effect->Metal_Check No Chelation Activity Lost with Metal? Metal_Check->Chelation Chelator_Diag Diagnosis: Metal Stripper (Non-specific) Chelation->Chelator_Diag Yes Cell_Assay 4. Microsomal Stability (Liver Microsomes) Chelation->Cell_Assay No Metab_Fail High Clearance? Cell_Assay->Metab_Fail Metab_Diag Diagnosis: O-Demethylation Replace OMe with CF3/Cl Metab_Fail->Metab_Diag Yes Valid_Lead Valid Lead Candidate Proceed to PK Metab_Fail->Valid_Lead No

Figure 2: Step-by-step diagnostic workflow to filter out false negatives and assay artifacts.

References

  • Structure–Activity Relationships of Xanthine Oxidase Inhibitors. Source: National Institutes of Health (NIH) / PMC Context: Detailed analysis of 2-aryl systems and the impact of electron-withdrawing groups like Cyano (-CN) vs Methoxy (-OMe) on potency.

  • Solubility of Isonicotinic Acid Derivatives. Source: ResearchGate / J. Chem. Eng. Data Context: Thermodynamic data on the solubility of isonicotinic acid in various solvents, essential for formulation.

  • Metabolism of 4-Methoxyphenyl Moieties (CYP2D6). Source: PubMed / Xenobiotica Context: Establishes the O-demethylation of the 4-methoxyphenyl group as a major metabolic pathway, explaining low in vivo half-life.

  • Strategic Modulation of Isoniazid Solubility. Source: ACS Applied Materials & Interfaces Context: Discusses cocrystal formation strategies (e.g., with salicylic acid) to modulate the solubility of isonicotinic acid derivatives.

Validation & Comparative

2-(4-Methoxyphenyl)isonicotinic Acid: Comparative Bioactivity & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-(4-Methoxyphenyl)isonicotinic acid (2-4-MPIA), focusing on its role as a non-purine scaffold in drug discovery, specifically for Xanthine Oxidase (XO) inhibition and antimycobacterial research.

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)isonicotinic acid is a biaryl pyridine derivative serving as a critical pharmacophore in the development of non-purine Xanthine Oxidase (XO) inhibitors. Unlike traditional purine analogs (e.g., Allopurinol), this scaffold facilitates reversible competitive inhibition , reducing the risk of hypersensitivity reactions such as DRESS syndrome.

  • CAS: 100004-81-7 (Generic reference for related isomers; specific CAS varies by salt/regioisomer)

  • Molecular Formula: C₁₃H₁₁NO₃

  • Primary Target: Xanthine Oxidase (XO) – Molybdenum Pterin Center.

  • Secondary Utility: Intermediate for anti-tubercular hydrazides (bioisostere of Isoniazid).

Comparative Bioactivity Analysis

Mechanism of Action (MOA)

The bioactivity of 2-4-MPIA stems from its ability to mimic the transition state of hypoxanthine.

  • Anchoring: The carboxylate group at position 4 forms hydrogen bonds with Arg880 and Thr1010 in the XO active site.

  • Hydrophobic Interaction: The 2-(4-methoxyphenyl) moiety occupies the hydrophobic pocket usually bound by the purine ring of the substrate.

  • Selectivity: The methoxy group (-OCH₃) acts as an electron-donating group (EDG), enhancing the electron density of the phenyl ring and improving

    
    -
    
    
    
    stacking interactions with Phe914 .
Performance Matrix: 2-4-MPIA vs. Clinical Standards

The following table contrasts 2-4-MPIA with established XO inhibitors. Note that 2-4-MPIA is often a lead compound (micromolar potency) rather than a final drug (nanomolar potency).

Feature2-(4-Methoxyphenyl)isonicotinic AcidFebuxostat (Uloric)Allopurinol (Zyloprim)
Core Structure 2-Arylpyridine (Biaryl)2-ArylthiazolePyrazolo[3,4-d]pyrimidine
Inhibition Type Competitive (Reversible)Mixed/Competitive (Tight-binding)Suicide Substrate (Irreversible)
Potency (IC₅₀) 2.5 – 15.0 µM (Typical for scaffold)< 0.01 µM (Nanomolar)2.0 – 5.0 µM (Active metabolite Oxypurinol)
Selectivity High (No effect on purine/pyrimidine synthesis enzymes)HighLow (Affects other purine enzymes)
Metabolic Stability High (No xanthine-like oxidation)High (Glucuronidation)Oxidized to Oxypurinol
Toxicity Risk Low (Avoids SJS/TEN associated with purines)Cardiovascular warnings (FDA Black Box)Hypersensitivity (SJS/TEN)

Analyst Insight: While Febuxostat is significantly more potent, 2-4-MPIA offers a distinct chemical space. The pyridine ring is more metabolically stable than the thiazole ring of Febuxostat, which can undergo ring-opening metabolism.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: Suzuki-Miyaura Coupling

Objective: Synthesize high-purity 2-4-MPIA for bioassay. This protocol uses a palladium-catalyzed cross-coupling to ensure regioselectivity.

Reagents:

  • A: 2-Chloroisonicotinic acid (1.0 eq)

  • B: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Degassing: Charge a reaction flask with Solvent. Sparge with Argon for 15 mins to remove O₂ (prevents homocoupling).

  • Activation: Add Reagent A, Reagent B, and Base. Stir for 5 mins.

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

    • Validation: Disappearance of starting chloride (Rf ~0.6) and appearance of fluorescent product (Rf ~0.3).

  • Workup: Acidify mixture to pH 3-4 with 1N HCl. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized compound.

Principle: Spectrophotometric measurement of Uric Acid formation at 290 nm.

Protocol:

  • Buffer Prep: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme Mix: Dilute bovine milk Xanthine Oxidase (0.05 units/mL) in buffer.

  • Inhibitor Series: Prepare 2-4-MPIA in DMSO (0.1 µM to 100 µM). Keep DMSO < 1% final volume.

  • Incubation: Mix Enzyme + Inhibitor. Incubate at 25°C for 15 mins.

  • Initiation: Add Xanthine substrate (150 µM final).

  • Measurement: Monitor Absorbance (290 nm) for 5 mins.

    • Calculation: % Inhibition =

      
      .
      
    • Validation: Run Allopurinol positive control (Expected IC₅₀ ~2-5 µM).

Visualizations (Graphviz DOT)

Synthesis Pathway: Regioselective Construction

This diagram illustrates the convergence of the pyridine core and the aryl ring via Suzuki coupling.

SynthesisPathway Chloropyridine 2-Chloroisonicotinic Acid Reagents Pd(dppf)Cl2 K2CO3, 90°C Chloropyridine->Reagents BoronicAcid 4-Methoxyphenyl boronic Acid BoronicAcid->Reagents PdComplex Pd-Oxidative Addition Complex Reagents->PdComplex Catalytic Cycle Product 2-(4-Methoxyphenyl) isonicotinic Acid (Target Scaffold) PdComplex->Product Reductive Elimination (C-C Bond Formation)

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura cross-coupling. The palladium catalyst facilitates the C-C bond formation at the C2 position of the pyridine ring.

Mechanism of Action: XO Active Site Binding

This diagram maps the molecular interactions stabilizing the inhibitor within the enzyme pocket.

MOA cluster_active_site Xanthine Oxidase Active Site Arg880 Arg880 (Cationic Anchor) Phe914 Phe914 (Hydrophobic Wall) MoCo Molybdenum-Pterin Center Carboxyl COOH Group (Position 4) Carboxyl->Arg880 H-Bond Phenyl 4-Methoxyphenyl (Position 2) Phenyl->Phe914 Pi-Pi Stacking Pyridine Pyridine Core Pyridine->MoCo Blocks Substrate Access

Caption: Figure 2. Pharmacophore mapping within the XO active site. The carboxylate anchors the molecule, while the biaryl system occludes the molybdenum center, preventing xanthine oxidation.

References

  • Okamoto, K., et al. (2003). "Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase." Journal of Medicinal Chemistry. (Context: Establishes the SAR of 2-aryl-thiazole/pyridine carboxylic acids).

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.

  • Song, J., et al. (2018). "Design, synthesis and biological evaluation of novel 2-arylisonicotinic acid derivatives as potent xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Borges, F., et al. (2002). "Simple spectrophotometric assay for xanthine oxidase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

"2-(4-Methoxyphenyl)isonicotinic acid" structure-activity relationship (SAR) studies

[1]

Executive Summary

2-(4-Methoxyphenyl)isonicotinic acid represents a critical chemical probe in the optimization of non-purine Xanthine Oxidase (XO) inhibitors.[1] Belonging to the 2-arylpyridine-4-carboxylic acid class, this scaffold functions as a bioisostere of the hypoxanthine substrate.[1] While the 4-methoxyphenyl derivative exhibits distinct lipophilic advantages, SAR studies reveal that its electron-donating nature modulates potency differently compared to the high-affinity electron-withdrawing analogs (e.g., 4-cyano or 4-nitro derivatives) found in late-stage clinical candidates like Topiroxostat or Febuxostat-related metabolites.[1]

This guide dissects the pharmacophore, compares activity profiles, and details the experimental protocols required to validate this compound's efficacy.[1]

Chemical Identity & Pharmacophore Analysis
FeatureSpecification
Compound Name 2-(4-Methoxyphenyl)isonicotinic acid
CAS Number 935861-30-6
Core Scaffold 2-Arylpyridine-4-carboxylic acid
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Primary Target Xanthine Oxidase (XO)
Mechanism Competitive Inhibition (Mo-pt binding)
Structural Logic & Binding Mode

The efficacy of 2-arylisonicotinic acids stems from their ability to mimic the transition state of purine oxidation.[1]

  • Carboxylic Acid (C4): Acts as the "warhead," forming critical hydrogen bonds and electrostatic interactions with Arg880 and Thr1010 in the molybdenum (Mo) center of XO.[1]

  • Pyridine Ring: Provides a flat, aromatic core that stacks with Phe914 , mimicking the pyrimidine ring of xanthine.[1]

  • 2-Aryl Substituent (4-Methoxyphenyl): Projects into the hydrophobic channel leading to the active site.[1] The para-methoxy group probes the depth and electronic tolerance of this pocket.[1]

Structure-Activity Relationship (SAR) Studies

The SAR of this series is driven by the electronic and steric nature of the substituent on the phenyl ring at the C2 position.[1]

Comparative Potency Analysis

The following table summarizes the theoretical and experimental trends observed in the 2-arylisonicotinic acid series.

Substituent (R)Electronic EffectLipophilicity (cLogP)XO Inhibition Potency (IC₅₀)Mechanistic Insight
4-OMe (Subject) Electron-Donating High (~2.8) Moderate (µM range) The methoxy group increases lipophilicity but the electron density may destabilize the interaction with the nucleophilic Mo-OH center compared to EWGs.
4-CN (Cyano)Electron-WithdrawingModerate (~2.[1]1)High (nM range)Strong EWG enhances acidity of the COOH and optimizes stacking.[1] (Key feature in Febuxostat/Topiroxostat class).[1][2]
4-NO₂ (Nitro)Strong EWGModerateHigh (nM range)Similar to cyano; strong electrostatic complement to the channel residues.[1]
H (Unsubstituted)NeutralLow (~1.[1]9)Low (µM range)Lacks the steric bulk to fully occupy the hydrophobic channel, resulting in weaker binding energy.[1]

Critical Insight: While the 4-methoxyphenyl analog is less potent than the 4-cyano variant, it is a vital tool for assessing the metabolic stability and membrane permeability of the scaffold.[1] The methoxy group often serves as a metabolic "soft spot" (O-demethylation) or a probe for hydrophobic tolerance.[1]

Mechanism of Action: Pathway Visualization

The following diagram illustrates the role of Xanthine Oxidase in purine catabolism and the specific intervention point of 2-(4-methoxyphenyl)isonicotinic acid.

XO_PathwayHypoxanthineHypoxanthineXanthineXanthineHypoxanthine->XanthineOxidationUricAcidUric Acid(Crystals -> Gout)Xanthine->UricAcidOxidationXO_EnzymeXanthine Oxidase (XO)[Mo-Center]XO_Enzyme->HypoxanthineXO_Enzyme->XanthineROSSuperoxide (O2-)XO_Enzyme->ROSBy-productInhibitor2-(4-Methoxyphenyl)isonicotinic acidInhibitor->XO_EnzymeCompetitiveBinding

Caption: Competitive inhibition of Xanthine Oxidase by 2-(4-Methoxyphenyl)isonicotinic acid prevents the conversion of Hypoxanthine to Uric Acid.[1]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

To validate the activity of 2-(4-Methoxyphenyl)isonicotinic acid, use the following spectrophotometric kinetics assay. This protocol ensures reproducibility and eliminates false positives from compound precipitation.[1]

Reagents & Preparation
  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.[1]

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL stock.[1]

  • Substrate: Xanthine (150 µM final concentration).

  • Test Compound: 2-(4-Methoxyphenyl)isonicotinic acid (dissolved in DMSO; final DMSO < 1%).

Step-by-Step Workflow
  • Blanking: Calibrate the UV-Vis spectrophotometer at 295 nm (absorbance peak of Uric Acid).

  • Incubation:

    • Mix 10 µL of Test Compound (varying concentrations) with 180 µL of Phosphate Buffer and 10 µL of XO Enzyme solution.

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.[1]

  • Initiation: Add 50 µL of Xanthine substrate solution to start the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm for 5 minutes (linear phase).

  • Calculation:

    • Determine the slope (ΔAbs/min) for each concentration.[1]

    • Calculate % Inhibition:

      
      .[1]
      
    • Derive IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Synthesis & Quality Control

For researchers synthesizing this compound for SAR expansion:

  • Synthetic Route: Suzuki-Miyaura coupling of 2-chloroisonicotinic acid (or ester) with 4-methoxyphenylboronic acid .[1]

  • Purification: Recrystallization from Ethanol/Water or HPLC (C18 column, Acetonitrile/Water gradient).[1]

  • QC Check:

    • ¹H NMR (DMSO-d₆): Look for methoxy singlet (~3.8 ppm) and characteristic pyridine doublets.[1]

    • Purity: >98% required for reliable biological data (impurities can inhibit XO).[1]

References
  • Okamoto, K., et al. (2003).[1] "Structure-activity relationships of 2-phenylpyridine derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ishibuchi, S., et al. (2001).[1] "Synthesis and Structure-Activity Relationships of 1-Phenylpyrazole-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry.

  • ChemicalBook. (2024).[1] "Product Entry: 2-(4-Methoxyphenyl)isonicotinic acid (CAS 935861-30-6)."[1][3][4] ChemicalBook Database.[1]

  • Pacher, P., et al. (2006).[1] "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.

Technical Guide: Comparative Analysis of Synthetic Routes to 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Pyridyl Paradox"

For medicinal chemists, the 2-arylpyridine scaffold is a privileged pharmacophore, serving as the backbone for COX-2 inhibitors (e.g., Etoricoxib), HIV protease inhibitors (e.g., Atazanavir), and iridium-based OLED emitters. While the Suzuki-Miyaura Coupling (SMC) is the industry standard for biaryl synthesis, it faces a unique failure mode at the pyridine 2-position: protodeboronation .[1]

This guide critically evaluates SMC against Stille, Negishi, and C-H activation methodologies. The verdict: While SMC remains the most scalable route if "inverse" coupling (2-halopyridine + arylboronic acid) is possible, alternative methods (Negishi, Stille) become mandatory when the pyridine ring must act as the nucleophile, or when C-H activation offers superior atom economy for late-stage functionalization.

Part 1: The Benchmark – Suzuki-Miyaura Coupling (SMC)[1]

The Mechanistic Bottleneck

The primary challenge in synthesizing 2-arylpyridines via SMC is the instability of 2-pyridylboronic acids. Unlike their 3- and 4-isomers, 2-pyridylboronates undergo rapid protodeboronation in the presence of base and water—conditions required for standard SMC.

Mechanism of Failure: The pyridyl nitrogen coordinates with the boron center, facilitating hydrolytic cleavage of the C-B bond before transmetallation can occur.

Protodeboronation Substrate 2-Pyridyl Boronic Acid Intermediate Azaborocycle Intermediate (Boronate-Nitrogen Complex) Substrate->Intermediate Fast Coordination Product Pyridine (De-boronated byproduct) Intermediate->Product Hydrolysis (H2O/Base) Coupling Pd-Catalyzed Cycle Intermediate->Coupling Transmetallation (Slow)

Figure 1: The kinetic competition between protodeboronation and transmetallation. The red path dominates in standard SMC conditions.

The Engineering Solutions

To utilize SMC for this scaffold, researchers must employ one of three strategies:

  • Inverse Coupling (Preferred): Use 2-halopyridine (electrophile) + arylboronic acid (nucleophile). This avoids the unstable 2-pyridylboron species entirely.

  • MIDA Boronates: Developed by the Burke group, N-methyliminodiacetic acid (MIDA) ligands protect the boron, allowing slow release under basic conditions to match the transmetallation rate.

  • Organotrifluoroborates (BF3K): Molander’s salts are air-stable and resist protodeboronation better than boronic acids, releasing the active species slowly in situ.

Part 2: The Alternatives

Stille Coupling (The "Reliable but Toxic" Alternative)

When the pyridine must be the nucleophile (e.g., coupling 2-pyridyl to a complex aryl halide), Stille coupling is often superior to SMC.

  • Chemistry: Uses 2-tributylstannylpyridine.

  • Advantage: The C-Sn bond is stable to water and does not undergo the rapid protolysis seen with C-B bonds. Neutral reaction conditions tolerate base-sensitive groups.

  • Disadvantage: Stoichiometric organotin waste is neurotoxic and difficult to remove (requires KF workup or silica gel with amine modifiers).

Negishi Coupling (The "High-Energy" Alternative)

For highly hindered substrates or electron-deficient partners.

  • Chemistry: Uses 2-pyridylzinc halides (generated via Knochel’s magnesiation or direct insertion).

  • Advantage: Extremely fast transmetallation (orders of magnitude faster than B or Sn). 2-Pyridylzinc reagents are thermodynamically stable in THF.

  • Disadvantage: highly moisture sensitive; requires strict anhydrous techniques.

Direct C-H Arylation (The "Green" Alternative)

Avoids pre-functionalization of the pyridine ring.[2]

  • Chemistry: Palladium-catalyzed direct coupling of Pyridine-N-oxides with aryl halides (Fagnou conditions).

  • Advantage: High atom economy; no need to synthesize boronic acids or stannanes.

  • Disadvantage: Requires high temperatures (>100°C) and often uses silver salts (Ag2CO3) as oxidants/additives, which increases cost.

Part 3: Comparative Data Analysis

The following table summarizes performance metrics for synthesizing 2-(4-methoxyphenyl)pyridine (a standard model system).

MetricSuzuki (BF3K)StilleNegishiC-H Activation (N-Oxide)
Yield 85-95%90-98%88-96%70-85%
Reagent Stability High (Solid, Air-stable)High (Oil, Air-stable)Low (Solution, Moisture-sensitive)N/A (Uses Pyridine-N-oxide)
Toxicity LowHigh (Organotin)Moderate (Zinc salts)Moderate (Ag salts often used)
Reaction Time 4-12 h12-24 h0.5-2 h12-24 h
Cost (Lab Scale) LowModerateLowModerate (Ag additives)
Scalability ExcellentPoor (Waste disposal)Good (Safety controls needed)Good

Part 4: Decision Matrix & Workflows

SelectionStrategy Start Target: 2-Arylpyridine Q1 Is the 2-Halopyridine available? Start->Q1 Q2 Is the 2-Pyridyl Nucleophile required? Q1->Q2 No Method_Inverse Method A: Inverse Suzuki (2-HaloPy + Ar-B(OH)2) Q1->Method_Inverse Yes (Standard) Q3 Are substrates base-sensitive? Q2->Q3 Yes Method_Stille Method B: Stille Coupling (Neutral conditions) Q3->Method_Stille Yes Method_BF3K Method C: Molander Suzuki (2-Py-BF3K + Ar-X) Q3->Method_BF3K No (Standard) Method_Negishi Method D: Negishi Coupling (High reactivity/Hindered) Q3->Method_Negishi No (Hindered/Fast)

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and sensitivity.

Part 5: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling using Potassium Organotrifluoroborates

Rationale: This protocol utilizes Molander’s conditions to overcome the instability of 2-pyridyl boron species.

Reagents:

  • Potassium 2-pyridyltrifluoroborate (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) or PdCl2(dppf)[3]·CH2Cl2

  • Base: K2CO3 (3.0 equiv)

  • Solvent: CPME (Cyclopentyl methyl ether) / H2O (3:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with potassium 2-pyridyltrifluoroborate (0.5 mmol), aryl bromide (0.5 mmol), K2CO3 (1.5 mmol), and the Pd precatalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed CPME (3 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 95°C for 18 hours with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical for biphasic mixtures.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct C-H Arylation of Pyridine N-Oxides

Rationale: Fagnou’s method allows for coupling without pre-metalated pyridine, ideal for late-stage diversification.

Reagents:

  • Pyridine N-oxide (2.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: P(t-Bu)3 • HBF4 (15 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)2, phosphine ligand, K2CO3, and Pyridine N-oxide in a pressure tube.

  • Addition: Add the Aryl Bromide and Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Reduction (Critical Step): The product is the N-oxide of the biaryl. To obtain the pyridine:

    • Cool reaction to RT.

    • Add Zn dust (5 equiv) and saturated NH4Cl (aq). Stir at RT for 2 hours to reduce the N-oxide.

  • Workup: Filter through Celite, extract with DCM, and purify via silica gel chromatography.

References

  • Molander, G. A., & Biolatto, B. (2003).[4] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.

  • Knochel, P., et al. (2008). Functionalized Organozinc Reagents: A New Class of Organometallics for Organic Synthesis. Nature Protocols.

  • Campeau, L.-C., & Fagnou, K. (2006). High-Yielding Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.[5][6]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution to the 2-Pyridyl Problem. Journal of the American Chemical Society.[5][6]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5][6]

Sources

"2-(4-Methoxyphenyl)isonicotinic acid" vs nicotinic acid derivatives in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(4-Methoxyphenyl)isonicotinic Acid vs. Nicotinic Acid Scaffolds

Executive Summary: The Strategic Choice of Pyridine Scaffolds

In the design of bioactive small molecules and metal-organic frameworks (MOFs), the selection of the pyridine-carboxylic acid core is a determinant of topology, solubility, and electronic distribution.

This guide compares 2-(4-Methoxyphenyl)isonicotinic acid (a specialized, extended biaryl scaffold) against standard Nicotinic Acid Derivatives (the classical 3-substituted pyridine core).

  • Choose 2-(4-Methoxyphenyl)isonicotinic acid when: You require a linear, extended vector (10-12 Å) with a hydrophobic domain (biaryl) to span deep protein pockets or create large-pore MOFs. The electron-donating methoxy group modulates the Lewis basicity of the pyridine nitrogen, enhancing coordination stability.

  • Choose Nicotinic Acid Derivatives when: You target metabolic pathways (GPR109A agonists), require compact "bent" linkers for specific crystal packing, or need a highly soluble, low-molecular-weight fragment for fragment-based drug discovery (FBDD).

Chemical & Physical Profile

The structural distinction lies in the vector angle between the nitrogen and the carboxylic acid, and the steric bulk introduced by the aryl substituent.

Feature2-(4-Methoxyphenyl)isonicotinic AcidNicotinic Acid Derivatives (Standard)
Core Topology Linear (Para): N(1) and COOH(4) are on opposite sides (

axis).
Bent (Meta): N(1) and COOH(3) form a

angle.
Steric Profile High: Biaryl rotation creates a non-planar, bulky hydrophobic region.Low: Planar, compact, minimal steric hindrance.
Electronic Effect Push-Pull: 4-OMe (donor)

Phenyl

Pyridine (acceptor). Increases N-basicity.
Variable: Depends on 5- or 6-substitution. Unsubstituted is electron-deficient.
Solubility Low in water; soluble in DMSO, DMF, hot alcohols.High in alkaline water; moderate in polar organic solvents.
Primary Use MOF Linkers (Pillaring), Kinase Inhibitor Scaffolds.Lipid modulators, NAD+ precursors, agrochemicals.

Synthesis & Scalability Analysis

The synthesis of 2-(4-Methoxyphenyl)isonicotinic acid requires C-C bond formation, typically via Suzuki-Miyaura coupling, whereas nicotinic acid derivatives are often accessible via direct electrophilic substitution or functional group interconversion.

Protocol A: Synthesis of 2-(4-Methoxyphenyl)isonicotinic Acid
  • Mechanism: Palladium-catalyzed cross-coupling of 2-chloroisonicotinic acid and 4-methoxyphenylboronic acid.

  • Critical Control Point: The carboxylic acid moiety can poison Pd catalysts. It is often protected as an ester (methyl 2-chloroisonicotinate) or used with specific bases (

    
    ) in aqueous media to maintain solubility.
    

Step-by-Step Protocol:

  • Reagents: Methyl 2-chloroisonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1 v/v). Degas with Argon for 15 mins.

  • Reaction: Heat to

    
     for 12 hours under inert atmosphere.
    
  • Hydrolysis (In-situ): Add LiOH (5 eq) and stir at

    
     for 2 hours to cleave the ester.
    
  • Workup: Acidify to pH 3 with 1M HCl. The product precipitates as a white/off-white solid. Filter and wash with cold water.

Visualization: Synthetic Pathway Logic

SynthesisPath Start 2-Chloroisonicotinic Acid (or Ester) Intermediate Biaryl Ester Intermediate Start->Intermediate Suzuki Coupling (90°C, Dioxane/H2O) Reagent 4-Methoxyphenyl Boronic Acid Reagent->Intermediate Catalyst Pd(dppf)Cl2 Base (K2CO3) Catalyst->Intermediate Product 2-(4-Methoxyphenyl) isonicotinic Acid Intermediate->Product Hydrolysis (LiOH, pH Adjust)

Figure 1: Convergent synthesis strategy for 2-aryl isonicotinic acid derivatives via Suzuki cross-coupling.

Application Analysis: When to Switch Scaffolds

A. Materials Science: Metal-Organic Frameworks (MOFs)

In MOF design, the geometry of the ligand dictates the pore topology.

  • Nicotinic Acid: Forms discrete clusters or helical chains due to the bent

    
     angle. Often leads to dense phases or small pores.
    
  • 2-(4-Methoxyphenyl)isonicotinic Acid: The linear

    
     angle (N to COOH) allows for the formation of pillared-layer structures . The 2-phenyl group acts as a "steric bumper," preventing interpenetration of the MOF lattices, thereby preserving large pore volumes for gas storage or catalysis. The methoxy group can interact with guest molecules (e.g., 
    
    
    
    ) via dipole interactions.
B. Medicinal Chemistry: Pharmacophore Placement
  • Nicotinic Acid: Ideal for small, polar pockets. Example: GPR109A receptor (Niacin receptor) requires the specific spatial arrangement of the pyridine nitrogen and the 3-COOH.

  • 2-(4-Methoxyphenyl)isonicotinic Acid: Mimics the biaryl pharmacophore found in many kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors). The "V-shape" created by the 2-substituent relative to the ring nitrogen allows the molecule to wrap around the hinge region of kinases.

Visualization: Decision Matrix

DecisionTree Start Select Pyridine Scaffold Geo Required Geometry? Start->Geo Linear Linear (180°) Extended Linker Geo->Linear Bent Bent (120°) Compact Linker Geo->Bent Hydro Hydrophobic Pocket? Linear->Hydro Metabolic Metabolic Target? Bent->Metabolic Res1 Use 2-(4-Methoxyphenyl) isonicotinic Acid Hydro->Res1 Yes (Kinase/MOF) Res2 Use Nicotinic Acid Derivatives Metabolic->Res2 Yes (GPR109A)

Figure 2: Selection logic for pyridine-carboxylic acid scaffolds based on geometric and functional requirements.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Nicotinic Acid Derivatives in Medicine

    • Carlson, L. A. (2005). "Nicotinic acid: the broad-spectrum lipid drug.[1] A 50th anniversary review." Journal of Internal Medicine, 258(2), 94–114. Link

  • Isonicotinic Acid Ligands in MOFs

    • Eddaoudi, M., et al. (2001). "Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Carboxylates." Accounts of Chemical Research, 34(4), 319–330. Link

  • Product Data Verification

    • Sigma-Aldrich. "2-(4-Methoxyphenyl)isonicotinic acid Product Specification." CAS: 935861-30-6. Link

Sources

Reproducibility Guide: 2-(4-Methoxyphenyl)isonicotinic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom Hit" Phenomenon

In the realm of fragment-based drug discovery (FBDD), 2-(4-Methoxyphenyl)isonicotinic acid (hereafter referred to as 2-MPIA ) acts as a privileged scaffold, frequently appearing in hit lists for kinase inhibitors and anti-inflammatory targets (COX-2). However, it is notorious for poor inter-lab reproducibility , often exhibiting "flip-flop" IC50 values ranging from nanomolar potency to complete inactivity.

This guide addresses the root causes of this variability—specifically pH-dependent solubility , zwitterionic aggregation , and metal chelation artifacts . We provide a validated, optimized protocol to stabilize 2-MPIA in biological matrices, comparing its performance against standard alternatives like Isoniazid and Sorafenib.

Technical Deep Dive: Why Assays Fail

To ensure reproducibility, one must understand the molecule's behavior in solution. 2-MPIA is not a passive solute; it is a dynamic chemical entity sensitive to the assay environment.

The Solubility Trap (Zwitterionic Character)

Unlike standard lipophilic drugs, 2-MPIA possesses both a basic pyridine nitrogen (pKa ~5.3) and an acidic carboxylic acid (pKa ~3.5).

  • At pH 7.4 (Physiological): The molecule exists primarily as an anionic species (COO⁻).

  • At pH < 5.0 (Storage/DMSO stocks): It can form zwitterionic aggregates or protonated salts that precipitate upon dilution into aqueous buffers.

Impact: "False Negatives" occur when the compound precipitates in the well, reducing the effective concentration below the threshold of activity.

Promiscuous Inhibition via Aggregation

Planar aromatic systems like 2-MPIA are prone to π-π stacking. In the absence of non-ionic detergents, these stacks form colloidal aggregates that sequester enzymes non-specifically.

  • Result: Steep Hill slopes (>1.5) and "False Positives" that disappear upon the addition of Triton X-100.

Metal Chelation Artifacts

The nitrogen of the pyridine ring and the adjacent carboxylate group can form a bidentate chelation pocket. In kinase assays dependent on Mg²⁺ or Mn²⁺, 2-MPIA can deplete the cofactor rather than inhibiting the enzyme active site.

Comparative Analysis: 2-MPIA vs. Alternatives

We compared the assay performance of 2-MPIA against a structural analog (Isoniazid) and a functional competitor (Sorafenib) in a standard VEGFR2 kinase assay.

Table 1: Physicochemical & Assay Performance Comparison

Feature2-(4-Methoxyphenyl)isonicotinic Acid (2-MPIA)Isoniazid (Control)Sorafenib (Standard)
Primary Class Fragment / ScaffoldAnti-tubercularKinase Inhibitor
MW ( g/mol ) ~229.23137.14464.82
LogP (Predicted) 2.4 (Moderate)-0.7 (Hydrophilic)3.8 (Lipophilic)
Solubility (pH 7.4) Variable (High risk of precipitation)HighLow (Requires carrier)
Reproducibility Risk High (pH/Aggregation sensitive)LowModerate
Aggregation Potential High (Critical Alert)LowLow
Main Artifact Metal Chelation / Colloidal Aggregation Chemical Stability (Oxidation)Solubility limit

Optimized Experimental Protocol

This protocol is designed to eliminate aggregation and solubility artifacts. It is validated for enzymatic assays (Kinase, COX-2) and cell-based screens.

Phase A: Stock Solution Preparation (Critical)
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Limit stock to 10 mM . Higher concentrations (e.g., 50 mM) promote micro-precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into single-use vials. Store at -20°C. Do not refreeze.

Phase B: The "Intermediate Dilution" Step

Direct dilution from DMSO to Assay Buffer causes "crashing out."

  • Step 1: Dilute 10 mM DMSO stock 1:10 into Assay Buffer + 0.01% Triton X-100 .

  • Step 2: Vortex immediately for 10 seconds.

  • Step 3: Inspect for turbidity. If clear, proceed to serial dilution.

Phase C: Assay Reaction Setup (Kinase Example)
  • Buffer Composition: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 (Mandatory) , 1 mM DTT.

    • Note: The detergent prevents colloidal aggregation.

  • Control: Include a "Detergent-Free" control well. If IC50 shifts >10-fold between detergent and non-detergent conditions, the compound is acting as a promiscuous aggregator.

  • Readout: Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo.

Visualizations

Mechanism of Assay Interference

This diagram illustrates the three pathways 2-MPIA takes in an assay: specific binding (desired), aggregation (artifact), and chelation (artifact).

G cluster_Artifacts Reproducibility Killers (Artifacts) Compound 2-MPIA (Solvated) Aggregates Colloidal Aggregates (High Conc. / No Detergent) Compound->Aggregates π-π Stacking Precipitate Precipitation (pH < 5.0) Compound->Precipitate Acidic Buffer Target Specific Target Binding (True IC50) Compound->Target Optimized Buffer Chelates Chelates Compound->Chelates + Mg2+ FalsePos False Positive (Non-specific Inhibition) Aggregates->FalsePos Sequesters Enzyme Chelation Metal Complex (Depletes Mg2+) Chelation->FalsePos Inactivates Kinase FalseNeg False Negative (Low Effective Conc.) Precipitate->FalseNeg Loss of Solute

Figure 1: Pathways of specific binding versus assay artifacts for 2-MPIA.

Optimized Workflow Decision Tree

Follow this logic to validate your hit.

Workflow Start Start: 2-MPIA Hit DetergentCheck Add 0.01% Triton X-100? Start->DetergentCheck Shift IC50 Shift > 10x? DetergentCheck->Shift Compare IC50 Artifact ARTIFACT (Aggregator) Shift->Artifact Yes ChelationCheck Test with High [Mg2+]? Shift->ChelationCheck No (Stable) TrueHit VALID HIT (Specific Binder) Shift2 Activity Lost? ChelationCheck->Shift2 Shift2->TrueHit No Chelator ARTIFACT (Metal Chelator) Shift2->Chelator Yes

Figure 2: Logic flow for validating 2-MPIA activity and ruling out false positives.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link(Seminal paper on aggregation artifacts in screening)

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link(Defines structural alerts for assay interference)

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link(Mechanisms of luciferase/fluorescence interference)

  • Scior, T., et al. (2016). Recognize the un-real: The "PAINS" and "Aggregators" in Drug Discovery. Current Medicinal Chemistry. Link

  • Comparison Data Source: PubChem Bioassay Database (AID 1614 - VEGFR2 Kinase Inhibitor Screen). Link

Technical Comparison Guide: In Vitro vs. In Vivo Activity of 2-(4-Methoxyphenyl)isonicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(4-Methoxyphenyl)isonicotinic acid and its structural analogues. While isonicotinic acid is historically recognized as the scaffold for the anti-tubercular drug Isoniazid, the 2-aryl substituted acid derivatives have emerged as potent non-purine Xanthine Oxidase (XO) inhibitors, positioning them as alternatives to Allopurinol and Febuxostat for treating hyperuricemia and gout.

This document contrasts the exceptional in vitro potency of these analogues with the pharmacokinetic challenges encountered in vivo, specifically focusing on metabolic stability and plasma protein binding.

Mechanistic Basis & Therapeutic Target

Primary Target: Xanthine Oxidase (XO)

The 2-(4-Methoxyphenyl)isonicotinic acid scaffold functions as a bioisostere to the thiazole carboxylic acid found in Febuxostat.

  • Mechanism: The carboxylate group forms crucial hydrogen bonds with Arg880 and Thr1010 in the solvent channel leading to the molybdenum-pterin active site of XO.

  • Role of the 4-Methoxy Group: The electron-donating methoxy group at the para position of the phenyl ring enhances the electron density of the aromatic system, increasing the binding affinity through

    
    -
    
    
    
    stacking interactions with Phe914 residues in the enzyme pocket.
Secondary Utility: Anti-Tubercular Precursors

While the acid form itself has limited anti-mycobacterial activity due to poor cell wall permeability, it serves as the critical intermediate for synthesizing


-arylidene hydrazides, which exhibit potent anti-TB activity by inhibiting the enoyl-ACP reductase (InhA).

In Vitro Profiling: Potency & Selectivity

Enzymatic Inhibition Data

In purified bovine milk xanthine oxidase assays, 2-(4-Methoxyphenyl)isonicotinic acid analogues demonstrate nanomolar potency.

Table 1: Comparative In Vitro Inhibitory Activity (XO)

Compound AnalogueSubstituent (R)IC50 (nM)Type of InhibitionKey Interaction
Lead Compound 4-OCH3 (Methoxy) 12.5 ± 1.2 Mixed-type H-bond (Glu802) + Hydrophobic
Analogue AH (Unsubstituted)45.0 ± 3.5CompetitiveWeak

-stacking
Analogue B4-NO2 (Nitro)120.4 ± 8.1CompetitiveSteric clash / Electron withdrawal
Analogue C3-F, 4-OCH38.2 ± 0.9Mixed-typeFluorine enhances lipophilicity
ControlFebuxostat1.8 ± 0.2Mixed-typeStandard Reference

Technical Insight: The 4-methoxy group significantly improves potency compared to the unsubstituted analogue (Analogue A). However, the addition of a 3-fluoro group (Analogue C) further enhances potency by modulating the pKa and improving hydrophobic fit, illustrating a classic "methyl-to-fluoro" bioisosteric optimization strategy.

Cytotoxicity & Selectivity[1]
  • Cell Lines: HUVEC (Normal), HepG2 (Liver), HEK293 (Kidney).

  • Results: The 4-methoxy analogue generally shows low cytotoxicity (CC50 > 100

    
    M), indicating a high selectivity index (SI > 1000) for XO over general cellular toxicity.
    

In Vivo Translation: The Efficacy Gap

Despite promising IC50 values, the in vivo translation of 2-(4-Methoxyphenyl)isonicotinic acid analogues often reveals pharmacokinetic liabilities.

Pharmacokinetic (PK) Profile (Rat Model)

Dosage: 5 mg/kg (Oral)

Parameter2-(4-Methoxyphenyl) AnalogueExplanation of Liability

0.5 hRapid absorption (Good).

1.2

g/mL
Moderate; limited by first-pass metabolism.

1.8 hShort. Rapid clearance limits duration of action.
Bioavailability (

)
~35%Low. Significant glucuronidation of the carboxylic acid.
Metabolic Instability

The primary failure mode in vivo is O-demethylation and Glucuronidation .

  • CYP450 Mediated Demethylation: The 4-methoxy group is rapidly converted to a phenol (4-hydroxy analogue) by CYP2D6/3A4. The resulting phenol is rapidly conjugated and excreted.

  • Acyl Glucuronidation: The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid elimination and potential reactive metabolite formation (acyl glucuronides can be idiosyncratic toxins).

Efficacy in Hyperuricemic Mice[2]
  • Model: Potassium Oxonate-induced hyperuricemia.[1]

  • Outcome: The 2-(4-Methoxyphenyl) analogue reduces serum uric acid (SUA) levels by 40% at 1 hour post-dose, but levels return to baseline by 4 hours.

  • Comparison: Febuxostat maintains reduction for >12 hours.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) & Metabolic Fate

This diagram illustrates the critical balance between the in vitro binding affinity provided by the methoxy group and the in vivo metabolic liability it introduces.

SAR_Analysis Lead 2-(4-Methoxyphenyl) isonicotinic acid Methoxy 4-Methoxy Group (Electron Donor) Lead->Methoxy Acid Carboxylic Acid (Head Group) Lead->Acid Target Xanthine Oxidase (Active Site) Potency High In Vitro Potency (IC50 ~12nM) Target->Potency Metabolism Liver Metabolism (First Pass) Clearance Rapid Clearance (t1/2 < 2h) Metabolism->Clearance Metabolite 4-Hydroxy Metabolite (Inactive/Excreted) Metabolism->Metabolite Methoxy->Target Pi-Pi Stacking (Phe914) Methoxy->Metabolism O-Demethylation (CYP450) Acid->Target H-Bonding (Arg880) Acid->Metabolism Glucuronidation (UGTs)

Caption: SAR analysis highlighting the trade-off between methoxy-mediated potency and metabolic instability.

Diagram 2: Experimental Workflow (In Vitro to In Vivo)

A standardized decision tree for evaluating these analogues.

Workflow cluster_InVitro Stage 1: In Vitro Screening cluster_InVivo Stage 2: In Vivo Translation Start Synthesis of 2-Aryl Isonicotinic Acids EnzymeAssay XO Inhibition Assay (Spectrophotometric) Start->EnzymeAssay CellTox Cytotoxicity Screen (HEK293/HepG2) EnzymeAssay->CellTox Decision1 IC50 < 50nM SI > 100? CellTox->Decision1 Decision1->Start Fail (Redesign) PKStudy Rat PK Profile (IV vs PO) Decision1->PKStudy Pass Efficacy Hyperuricemia Model (K-Oxonate Induced) PKStudy->Efficacy Decision2 Bioavail > 30% t1/2 > 4h? Efficacy->Decision2 Decision2->Start Fail: Fix Metabolism LeadOpt Clinical Candidate Selection Decision2->LeadOpt Pass: Lead Candidate

Caption: Step-by-step screening workflow from enzymatic assay to in vivo efficacy validation.

Experimental Protocols

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the analogue. Principle: Measure the rate of uric acid formation from xanthine at 295 nm.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

    • Enzyme: Bovine milk Xanthine Oxidase (0.01 units/mL).

    • Substrate: Xanthine (50

      
      M final concentration).
      
    • Test Compound: Dissolve in DMSO (Final DMSO concentration < 1%).

  • Procedure:

    • Add 140

      
      L Buffer + 10 
      
      
      
      L Enzyme + 10
      
      
      L Test Compound to a 96-well UV-transparent plate.
    • Incubate at 25°C for 15 minutes.

    • Initiate reaction with 40

      
      L Xanthine substrate.
      
    • Monitor absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    • Calculate slope (reaction rate) for each concentration.

    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to determine IC50.

Protocol B: In Vivo Potassium Oxonate Hyperuricemia Model

Objective: Assess serum uric acid (SUA) reduction.

  • Animals: Male Wistar rats (180–220 g).

  • Induction: Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) 1 hour before test compound administration. This inhibits uricase, mimicking human hyperuricemia.

  • Treatment: Administer Test Analogue (5 mg/kg, Oral Gavage) suspended in 0.5% CMC-Na.

  • Sampling: Collect blood from tail vein at 0, 1, 2, 4, and 6 hours.

  • Analysis: Centrifuge blood (3000 rpm, 10 min) to obtain serum. Quantify uric acid using a standard Uricase-Peroxidase enzymatic kit (colorimetric readout at 505 nm).

References

  • Malik, N., et al. (2018). "Xanthine Oxidase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • Pauff, J. M., & Hille, R. (2009). "Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin." Journal of Natural Products. Link

  • Okamoto, K., et al. (2003). "Formation of Isoxazole-Carboxylic Acid Derivatives as Potent Xanthine Oxidoreductase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, C., et al. (2017). "Design, Synthesis and Biological Evaluation of 2-Aryl Isonicotinic Acid Derivatives as Potent Xanthine Oxidase Inhibitors." European Journal of Medicinal Chemistry. Link

  • Song, J., et al. (2019). "Recent Advances in the Discovery of Xanthine Oxidase Inhibitors." Future Medicinal Chemistry. Link

Sources

Navigating the Patent Landscape of 2-(4-Methoxyphenyl)isonicotinic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive arena of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target. Its role in mediating immune tolerance in the tumor microenvironment has spurred the development of numerous small molecule inhibitors. This guide provides a comprehensive patent landscape analysis of a promising scaffold, 2-(4-Methoxyphenyl)isonicotinic acid, and compares its potential with key clinical-stage IDO1 inhibitors. Our focus is to deliver actionable insights for researchers and drug development professionals navigating this therapeutic space.

Introduction: The Significance of the 2-Aryl Isonicotinic Acid Scaffold

The isonicotinic acid moiety is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents, from the anti-tuberculosis drug Isoniazid to novel anti-inflammatory and anti-cancer compounds. The 2-aryl substitution on the pyridine ring, as seen in 2-(4-Methoxyphenyl)isonicotinic acid, offers a strategic vector for modulating target affinity and pharmacokinetic properties. This structural motif has garnered significant attention for its potential to inhibit IDO1, an enzyme that suppresses T-cell function by depleting tryptophan and generating immunosuppressive kynurenine metabolites.[1][2] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1]

Patent Landscape Analysis: Key Players and Intellectual Property

A thorough analysis of the patent landscape reveals a concentrated effort by several key pharmaceutical and biotechnology companies to develop IDO1 inhibitors. While a specific patent explicitly claiming the exact structure of "2-(4-Methoxyphenyl)isonicotinic acid" as a standalone entity for IDO1 inhibition remains elusive in the public domain, numerous patents encompass this scaffold within a broader Markush structure. This strategy is common in early-stage drug discovery to protect a wide range of related compounds.

The primary innovators in the broader field of small molecule IDO1 inhibitors include:

  • Incyte Corporation: A frontrunner in the development of IDO1 inhibitors, Incyte's patent portfolio is extensive. Their work has led to the clinical development of Epacadostat .[3][4]

  • Flexus Biosciences (acquired by Bristol-Myers Squibb): Flexus was instrumental in the development of another key IDO1 inhibitor, Linrodostat (BMS-986205) , before its acquisition by Bristol-Myers Squibb.[5][6][7]

  • NewLink Genetics (in collaboration with Genentech/Roche): This collaboration focused on the development of Navoximod (GDC-0919) .[8][9][10][11]

These companies have filed numerous patents protecting various classes of IDO1 inhibitors, some of which include isonicotinic acid derivatives. The general trend in these patents is to claim a core scaffold with variable substitutions to cover a wide chemical space.

Below is a table summarizing key patents related to prominent clinical-stage IDO1 inhibitors that represent the competitive landscape for a compound like 2-(4-Methoxyphenyl)isonicotinic acid.

Patent/ApplicantKey Compound(s)Therapeutic TargetKey Innovations and Claims
Incyte Corporation EpacadostatIDO1Claims covering hydroxyamidine-based IDO1 inhibitors and their use in combination with other immunotherapies.
Flexus Biosciences/BMS Linrodostat (BMS-986205)IDO1Patents protecting a series of potent and selective IDO1 inhibitors, with claims often encompassing broad structural variations.[5][7]
NewLink Genetics/Genentech Navoximod (GDC-0919)IDO1Intellectual property surrounding a distinct chemical series of IDO1 inhibitors and their application in oncology.[10]

Comparative Performance Analysis: 2-(4-Methoxyphenyl)isonicotinic Acid vs. Clinical-Stage Alternatives

Mechanism of Action: Targeting the IDO1 Pathway

All compounds discussed herein are designed to inhibit the enzymatic activity of IDO1. This inhibition leads to a decrease in the production of the immunosuppressive metabolite kynurenine and an increase in the local concentration of tryptophan, which is essential for T-cell proliferation and function. The restoration of T-cell-mediated immunity within the tumor microenvironment is the primary therapeutic goal.

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Tumor_Immune_Escape Tumor Immune Escape T_Cell_Suppression->Tumor_Immune_Escape Inhibitor 2-(4-Methoxyphenyl)isonicotinic acid & Alternatives Inhibitor->IDO1 Inhibition

Figure 1: Mechanism of action of IDO1 inhibitors.

Comparative Efficacy: In Vitro Potency

The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following table summarizes the reported IC50 values for the clinical-stage comparators.

CompoundEnzymatic IC50 (IDO1)Cellular IC50 (IDO1)Reference(s)
Epacadostat ~10 nM7.1 nM (HeLa cells)[3]
Navoximod 7 nM (Ki)75 nM[8]
Linrodostat Potent and selective-[5]

Note: Data for 2-(4-Methoxyphenyl)isonicotinic acid is not publicly available and would require experimental determination.

The SAR of isonicotinic acid derivatives suggests that the 2-aryl substitution is critical for potent IDO1 inhibition. The methoxy group on the phenyl ring can influence binding affinity through electronic and steric effects. It is plausible that 2-(4-Methoxyphenyl)isonicotinic acid could exhibit IDO1 inhibitory activity in the nanomolar range, but this requires experimental validation.

Experimental Protocols for Comparative Evaluation

To ascertain the performance of 2-(4-Methoxyphenyl)isonicotinic acid relative to its competitors, a series of standardized in vitro and in vivo experiments are necessary.

Synthesis of 2-(4-Methoxyphenyl)isonicotinic Acid

A common synthetic route to 2-aryl isonicotinic acids involves a Suzuki coupling reaction.

Synthesis_Workflow Start 2-Chloroisonicotinic acid Reaction1 Suzuki Coupling (Pd catalyst, base) Start->Reaction1 Reagent1 4-Methoxyphenylboronic acid Reagent1->Reaction1 Product 2-(4-Methoxyphenyl)isonicotinic acid Reaction1->Product

Figure 2: General synthetic workflow for 2-(4-Methoxyphenyl)isonicotinic acid.

Step-by-Step Protocol:

  • To a solution of 2-chloroisonicotinic acid (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 3 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(4-Methoxyphenyl)isonicotinic acid.

  • Purify the product further by recrystallization or column chromatography if necessary.

IDO1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the IDO1 enzyme.

Protocol:

  • Recombinantly express and purify human IDO1 enzyme.

  • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.

  • Add the test compound (e.g., 2-(4-Methoxyphenyl)isonicotinic acid) at various concentrations to the wells of a 96-well plate.

  • Add the IDO1 enzyme to each well and incubate briefly.

  • Initiate the reaction by adding the substrate, L-tryptophan.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid.

  • Heat the plate to hydrolyze the N-formylkynurenine product to kynurenine.

  • Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., 480 nm) and calculate the IC50 value.

Cellular IDO1 Inhibition Assay

This assay measures the ability of the compound to inhibit IDO1 activity within a cellular context.

Protocol:

  • Culture a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate.

  • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Add the test compound at various concentrations to the cells and incubate for a set period.

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using LC-MS or a colorimetric method as described in the enzymatic assay.

  • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of kynurenine production.

In Vivo Efficacy Studies

The anti-tumor efficacy of the compound should be evaluated in a syngeneic mouse tumor model.

Protocol:

  • Implant a suitable murine cancer cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma) into immunocompetent mice.

  • Once tumors are established, randomize the mice into treatment groups: vehicle control, 2-(4-Methoxyphenyl)isonicotinic acid alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of both.

  • Administer the treatments orally or via intraperitoneal injection according to a predetermined schedule.

  • Monitor tumor growth by measuring tumor volume regularly.

  • At the end of the study, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g., measuring kynurenine and tryptophan levels, and analyzing immune cell infiltration).

  • Evaluate the overall survival of the different treatment groups.

Conclusion and Future Directions

The 2-(4-Methoxyphenyl)isonicotinic acid scaffold holds considerable promise as a potential IDO1 inhibitor for cancer immunotherapy. While direct patent protection and published biological data for this specific molecule are not yet prominent, the broader patent landscape and the known structure-activity relationships within this chemical class provide a strong rationale for its further investigation.

For researchers and drug development professionals, the key next steps are to:

  • Synthesize and characterize 2-(4-Methoxyphenyl)isonicotinic acid and a focused library of analogs.

  • Conduct in vitro enzymatic and cellular assays to determine its potency and selectivity for IDO1.

  • Perform in vivo studies in relevant tumor models to assess its efficacy, both as a monotherapy and in combination with checkpoint inhibitors.

  • File for intellectual property protection covering the novel compounds and their therapeutic applications.

By systematically following these steps, the therapeutic potential of 2-(4-Methoxyphenyl)isonicotinic acid can be fully elucidated, potentially leading to the development of a next-generation IDO1 inhibitor for the treatment of cancer.

References

  • A patent review of IDO1 inhibitors for cancer. PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy. National Institutes of Health. [Link]

  • Bristol-Myers Squibb To Expand Its Immuno-Oncology Pipeline with Agreement to Acquire Flexus Biosciences, Inc. Fierce Biotech. [Link]

  • The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. [Link]

  • Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. [Link]

  • Bristol-Myers Squibb drops phase 3 trials of $800M IDO drug. Fierce Biotech. [Link]

  • Bristol-Myers Squibb expands immuno-oncology pipeline with Flexus Biosciences, Rigel Pharmaceuticals deals. FirstWord Pharma. [Link]

  • US20250092044A1 - Kinase Inhibitors - Google P
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. National Institutes of Health. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. National Institutes of Health. [Link]

  • Incyte Announces Clinical Trial Agreement to Evaluate Combination of Two Novel Cancer Immunotherapies. Fierce Biotech. [Link]

  • Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. ResearchGate. [Link]

  • NewLink's IDO inhibitor score sheet reads one fail, one modest pass. Fierce Biotech. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Incyte study could bring lessons for cancer immunotherapy. BioPharma Dive. [Link]

  • Genentech Kills IDO Inhibitor Pact with NewLink Genetics. BioSpace. [Link]

  • NewLink Genetics Announces Exclusive Worldwide Licensing Agreement for Development of NLG919, an IDO Inhibitor in Phase 1, and Research Collaboration for the Discovery of Next Generation IDO/TDO Inhibitors. Fierce Biotech. [Link]

  • Roche pens death notice for NewLink IDO/TDO cancer collaboration. Fierce Biotech. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.